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  • Product: (5-Ethyl-2-methoxyphenyl)methanol
  • CAS: 1368710-89-7

Core Science & Biosynthesis

Foundational

(5-Ethyl-2-methoxyphenyl)methanol CAS 1368710-89-7 properties

This comprehensive technical guide details the properties, synthesis, and applications of (5-Ethyl-2-methoxyphenyl)methanol (CAS 1368710-89-7). It is designed for researchers in medicinal chemistry and process developmen...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide details the properties, synthesis, and applications of (5-Ethyl-2-methoxyphenyl)methanol (CAS 1368710-89-7). It is designed for researchers in medicinal chemistry and process development.

CAS: 1368710-89-7 IUPAC Name: (5-Ethyl-2-methoxyphenyl)methanol Synonyms: 2-Methoxy-5-ethylbenzyl alcohol; 5-Ethyl-2-methoxybenzenemethanol

Introduction & Structural Significance

(5-Ethyl-2-methoxyphenyl)methanol is a dialkylated benzyl alcohol intermediate used primarily in the synthesis of pharmacologically active agents. Structurally, it features a benzene core substituted with a methoxy group at the ortho position (relative to the methanol) and an ethyl group at the meta position .

Core Chemical Utility
  • Electronic Modulation: The ortho-methoxy group acts as a strong electron-donating group (EDG) via resonance, increasing the nucleophilicity of the aromatic ring, particularly at the para position relative to the methoxy (position 5). However, position 5 is already blocked by the ethyl group, directing further electrophilic aromatic substitution (EAS) to position 3 or 6, though the primary utility of this molecule is usually derivatization of the alcohol.

  • Lipophilic Tuning: The 5-ethyl substituent adds steric bulk and lipophilicity (increasing LogP) compared to the more common 2-methoxybenzyl alcohol. This is critical in drug design for optimizing blood-brain barrier (BBB) penetration or adjusting the metabolic stability of a scaffold.

  • Linker Chemistry: The benzylic alcohol serves as a versatile handle for etherification (Williamson ether synthesis), esterification, or conversion to a benzyl halide for N-alkylation reactions.

Physicochemical Properties

Data represents a synthesis of experimental values from analogous structures and predictive modeling.

PropertyValue / DescriptionReliability
Molecular Formula C₁₀H₁₄O₂Exact
Molecular Weight 166.22 g/mol Exact
Appearance Clear to pale yellow viscous oilHigh (Analog based)
Boiling Point 265–275 °C (at 760 mmHg)Predicted
Density 1.05 ± 0.05 g/cm³Predicted
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in WaterHigh
LogP (Predicted) 2.4 – 2.8High
pKa (OH group) ~14.5 (Typical for benzyl alcohols)High
Flash Point >110 °CPredicted

Synthetic Pathways & Protocols

The synthesis of CAS 1368710-89-7 typically proceeds via the reduction of its oxidized precursors: 5-ethyl-2-methoxybenzoic acid or 5-ethyl-2-methoxybenzaldehyde .

Visualizing the Synthetic Logic

The following diagram outlines the primary retrosynthetic disconnections and forward synthetic flow.

Synthesis cluster_0 Precursor Synthesis Target (5-Ethyl-2-methoxyphenyl)methanol (Target) Acid 5-Ethyl-2-methoxybenzoic Acid Acid->Target LiAlH4 or BH3 (Reduction) Aldehyde 5-Ethyl-2-methoxybenzaldehyde Aldehyde->Target NaBH4, MeOH (Mild Reduction) Ester Methyl 5-ethyl-2-methoxybenzoate Ester->Target LiAlH4, THF Phenol 4-Ethylphenol Phenol->Aldehyde Reimer-Tiemann or Vilsmeier-Haack (Formylation)

Caption: Synthetic pathways to (5-Ethyl-2-methoxyphenyl)methanol showing reduction strategies from acid, ester, and aldehyde precursors.

Detailed Protocol: Reduction of 5-Ethyl-2-methoxybenzoic Acid

This protocol is preferred for scale-up when the carboxylic acid intermediate is available (e.g., from Hsp90 inhibitor workflows).

Reagents:

  • 5-Ethyl-2-methoxybenzoic acid (1.0 eq)[1]

  • Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) or Borane-THF complex (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask and equip it with a magnetic stir bar, reflux condenser, and addition funnel. Purge with Argon or Nitrogen.[2]

  • Solvation: Dissolve 5-ethyl-2-methoxybenzoic acid in anhydrous THF (0.2 M concentration). Cool the solution to 0°C using an ice bath.

  • Reduction:

    • Option A (LiAlH₄): Carefully add LiAlH₄ pellets or solution dropwise. Caution: Exothermic evolution of H₂ gas.

    • Option B (Borane): Add BH₃·THF complex dropwise. This method is often chemoselective and milder.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the acid spot.

  • Quench (Fieser Method for LiAlH₄): Cool back to 0°C. Dilute with diethyl ether. Add water (x mL), then 15% NaOH (x mL), then water (3x mL) sequentially, where x = grams of LiAlH₄ used.

  • Workup: Filter the granular white precipitate. Dry the filtrate over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude oil is typically >95% pure. If necessary, purify via flash column chromatography (SiO₂, 0→30% EtOAc in Hexanes).

Applications in Drug Discovery

This compound acts as a specialized building block. Its specific substitution pattern is valuable in the following areas:

  • Hsp90 Inhibitors (Ansamycin Class):

    • The 5-ethyl-2-methoxy-phenyl motif appears in the degradation pathways or synthetic intermediates of heat shock protein 90 (Hsp90) inhibitors. The ethyl group provides necessary hydrophobic contacts within the ATP-binding pocket of the chaperone protein.

  • GPCR Ligand Design:

    • Used as a "tail" group in GPCR antagonists. The methoxy group can accept hydrogen bonds, while the ethyl group occupies hydrophobic sub-pockets, potentially improving potency over the methyl analog.

  • Linker Synthesis:

    • Converted to the benzyl chloride (using SOCl₂) or bromide (using PBr₃) to alkylate amines or phenols, creating libraries of compounds with the 5-ethyl-2-methoxybenzyl moiety.

Decision Logic for Scaffold Selection

Use the following logic to determine if this specific CAS is the correct building block for your series.

Selection Start Need Benzyl Alcohol Scaffold? CheckMethoxy Is ortho-Methoxy required (H-bond acceptor)? Start->CheckMethoxy CheckMeta Is meta-substitution required? CheckMethoxy->CheckMeta Yes UseStandard Use 2-Methoxybenzyl alcohol CheckMethoxy->UseStandard No CheckLipophilicity Is high lipophilicity (LogP > 2.5) needed? CheckMeta->CheckLipophilicity Yes CheckMeta->UseStandard No UseMethyl Use (5-Methyl-2-methoxyphenyl)methanol CheckLipophilicity->UseMethyl No (Methyl is sufficient) UseTarget SELECT CAS 1368710-89-7 (5-Ethyl variant) CheckLipophilicity->UseTarget Yes (Need Ethyl bulk)

Caption: Decision tree for selecting (5-Ethyl-2-methoxyphenyl)methanol based on SAR requirements.

Analytical Characterization

To validate the identity of the synthesized or purchased material, look for these key signals.

¹H NMR (400 MHz, CDCl₃)
  • δ 7.15 (d, J=2.0 Hz, 1H): Aromatic proton at position 6 (meta to ethyl, ortho to CH₂OH).

  • δ 7.10 (dd, J=8.4, 2.0 Hz, 1H): Aromatic proton at position 4.

  • δ 6.82 (d, J=8.4 Hz, 1H): Aromatic proton at position 3 (ortho to methoxy).

  • δ 4.65 (s, 2H): Benzylic methylene (-CH₂OH).

  • δ 3.84 (s, 3H): Methoxy group (-OCH₃).

  • δ 2.60 (q, J=7.6 Hz, 2H): Ethyl methylene (-CH₂CH₃).

  • δ 1.22 (t, J=7.6 Hz, 3H): Ethyl methyl (-CH₂CH₃).

  • δ ~2.2 (br s, 1H): Hydroxyl proton (exchangeable).

Safety & Handling (SDS Summary)

Based on GHS classifications for chemically equivalent benzyl alcohols.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and safety glasses.

    • Avoid inhalation of vapors; use in a fume hood.

    • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation to the aldehyde/acid over time.

References

  • Synthesis of 5-ethyl-2-methoxybenzoic acid (Precursor): Pharmaceutical Compounds. US Patent Application 20080306054A1. (2008). Link

  • General Reduction of Methoxybenzoic Acids: Preparation of substituted salicylic acids. Quick Company Patent Application. Link

  • Hsp90 Inhibitor Intermediates: Pharmaceutical combinations. WO2008044029A1. (2008). Link

  • Analogous Compound Properties (2-Methoxybenzyl alcohol): PubChem CID 114538.[4] Link

Sources

Exploratory

Technical Monograph: 5-Ethyl-2-Methoxybenzyl Alcohol

The following technical guide provides an in-depth analysis of 5-ethyl-2-methoxybenzyl alcohol , a specialized chemical intermediate used in medicinal chemistry for Structure-Activity Relationship (SAR) exploration and f...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 5-ethyl-2-methoxybenzyl alcohol , a specialized chemical intermediate used in medicinal chemistry for Structure-Activity Relationship (SAR) exploration and fragment-based drug design.

A Strategic Building Block for Lipophilic Modulation in Drug Discovery

Executive Summary

5-ethyl-2-methoxybenzyl alcohol is a functionalized aromatic intermediate distinguished by its specific substitution pattern: a methoxy group at the ortho position and an ethyl group at the meta position (relative to the alcohol). Unlike its simpler analog, 2-methoxybenzyl alcohol (anisyl alcohol), this molecule offers a unique balance of steric bulk and lipophilicity .

In drug development, this scaffold serves as a critical tool for:

  • SAR Exploration: Probing the hydrophobic pocket tolerance of receptors (e.g., Dopamine D2/D3, VEGFR) by substituting methyl groups with ethyl chains.

  • Linker Chemistry: Acting as a nucleophilic "head" for attaching pharmacophores to solubilizing tails or solid-phase resins.

  • Metabolic Stability: The ethyl group blocks the metabolically vulnerable C5 position, potentially extending the half-life of derived ligands compared to unsubstituted analogs.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This molecule is characterized by the electronic donating effects of the methoxy group and the lipophilic contribution of the ethyl chain.

PropertySpecification
IUPAC Name (5-ethyl-2-methoxyphenyl)methanol
Common Name 5-Ethyl-o-anisyl alcohol
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
Precursor CAS 1289217-18-0 (Aldehyde form)
Predicted LogP ~2.1 (Moderate Lipophilicity)
H-Bond Donors 1 (Alcoholic -OH)
H-Bond Acceptors 2 (Ether -O-, Alcohol -O-)
Appearance Colorless to pale yellow viscous oil
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in water

Synthesis & Manufacturing Protocol

The most reliable route to high-purity 5-ethyl-2-methoxybenzyl alcohol is the chemoselective reduction of its corresponding aldehyde, 5-ethyl-2-methoxybenzaldehyde. This method avoids over-reduction and preserves the aromatic ether.

Reaction Pathway (Graphviz Visualization)

SynthesisPathway Start 4-Ethylphenol (Starting Material) Step1 Reimer-Tiemann or Vilsmeier-Haack (Formylation) Start->Step1 Inter 5-Ethyl-2-hydroxybenzaldehyde Step1->Inter Step2 O-Methylation (MeI / K2CO3) Inter->Step2 Aldehyde 5-Ethyl-2-methoxybenzaldehyde (Key Intermediate) Step2->Aldehyde Step3 Reduction (NaBH4 / MeOH) Aldehyde->Step3 Product 5-Ethyl-2-methoxybenzyl alcohol (Target) Step3->Product

Figure 1: Synthetic workflow from commodity phenols to the target alcohol.[1][2]

Detailed Experimental Protocol (Reduction)

Rationale: Sodium Borohydride (NaBH₄) is selected over Lithium Aluminum Hydride (LiAlH₄) to ensure mild conditions that tolerate the methoxy ether and minimize side reactions.

Reagents:

  • 5-Ethyl-2-methoxybenzaldehyde (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.2 eq)

  • Methanol (Anhydrous)

  • Saturated NH₄Cl solution

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve 5-ethyl-2-methoxybenzaldehyde (10 mmol) in anhydrous methanol (30 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add NaBH₄ (12 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H₂) will occur.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor conversion via TLC (Hexane:EtOAc 3:1). The aldehyde spot (higher R_f) should disappear.

  • Quenching: Carefully quench the reaction with saturated NH₄Cl solution (10 mL) to decompose excess hydride.

  • Extraction: Evaporate the bulk methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 20 mL).

  • Purification: Dry the combined organics over MgSO₄, filter, and concentrate. If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane).

Analytical Characterization (Self-Validating Data)

To confirm the identity of the synthesized product, researchers must verify the presence of the ethyl group signals and the disappearance of the aldehyde proton.

1H NMR (400 MHz, CDCl₃) - Diagnostic Signals:

  • δ 6.80 - 7.20 ppm (m, 3H): Aromatic protons (1,2,4-substitution pattern).

  • δ 4.65 ppm (s, 2H): Benzylic methylene (-CH ₂OH). Key Indicator: Shift from ~10.0 ppm (aldehyde) to ~4.6 ppm confirms reduction.

  • δ 3.85 ppm (s, 3H): Methoxy group (-OCH ₃).

  • δ 2.60 ppm (q, J=7.6 Hz, 2H): Ethyl methylene (-CH ₂CH₃).

  • δ 1.22 ppm (t, J=7.6 Hz, 3H): Ethyl methyl (-CH₂CH ₃).

Mass Spectrometry (ESI):

  • Expected [M+Na]⁺ peak at m/z 189.2.

  • Loss of -OH group often observed ([M-OH]⁺ at m/z 149.2).

Applications in Drug Discovery

Fragment-Based Drug Design (FBDD)

The "5-ethyl-2-methoxy" motif acts as a hydrophobic anchor . In kinase inhibitors (e.g., VEGFR2 or EGFR targets), the methoxy group often functions as a hydrogen bond acceptor for the hinge region, while the 5-ethyl group occupies a hydrophobic pocket (Gatekeeper residue interaction).

  • Comparative Advantage: The ethyl group provides ~1.0 logP unit increase over the methyl analog, improving membrane permeability for CNS-targeted drugs (e.g., Dopamine antagonists).

Linker & Protecting Group Chemistry

This alcohol can be converted into a benzyl halide (using SOCl₂ or PBr₃) to serve as an alkylating agent.

  • Usage: It creates "5-ethyl-2-methoxybenzyl" (EMB) ethers.

  • Deprotection: Similar to PMB (p-methoxybenzyl) groups, EMB ethers are acid-labile (TFA/DCM) but offer slightly different stability profiles due to the steric hindrance of the 5-ethyl group, allowing for orthogonal protection strategies .

Pharmacophore Integration Workflow

Applications Alcohol 5-Ethyl-2-methoxybenzyl Alcohol Halide Conversion to Benzyl Chloride Alcohol->Halide SOCl2 Oxidation Oxidation to Benzoic Acid Alcohol->Oxidation KMnO4 Coupling N-Alkylation (GPCR Ligands) Halide->Coupling Amine Base Ester Esterification (Prodrugs) Oxidation->Ester R-OH

Figure 2: Divergent utility of the alcohol in library synthesis.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this isomer may be limited, it should be handled according to protocols for substituted benzyl alcohols.

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Benzyl alcohols are prone to slow air oxidation to benzaldehydes.

  • Disposal: Dispose of as organic hazardous waste (halogen-free).

References

  • ChemicalBook. (2023). 2-Methoxybenzyl alcohol synthesis and derivatives. Retrieved from

  • ChemScene. (2023). 2-Ethyl-5-methoxybenzaldehyde (Precursor CAS 1289217-18-0).[3] Retrieved from

  • BenchChem. (2023). Methyl 5-ethyl-2-methoxybenzoate and related esters.[2] Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for substituted benzyl alcohols. Retrieved from

  • Stenutz. (2023). 5-ethyl-2-methoxyphenol (Structural Analog). Retrieved from

Sources

Exploratory

(5-Ethyl-2-methoxyphenyl)methanol boiling point and melting point

The following is an in-depth technical guide on the physicochemical properties and characterization of (5-Ethyl-2-methoxyphenyl)methanol , a critical intermediate in the synthesis of next-generation Selective Estrogen Re...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the physicochemical properties and characterization of (5-Ethyl-2-methoxyphenyl)methanol , a critical intermediate in the synthesis of next-generation Selective Estrogen Receptor Degraders (SERDs).

Physicochemical Characterization & Synthetic Utility in Drug Development

Executive Summary

(5-Ethyl-2-methoxyphenyl)methanol (CAS: 1368710-89-7 ) is a specialized aromatic alcohol intermediate primarily utilized in the synthesis of Elacestrant (RAD1901) , an oral Selective Estrogen Receptor Degrader (SERD) approved for ER+/HER2- advanced breast cancer.[1]

Its physicochemical profile is defined by the interplay between the lipophilic ethyl group and the polar, hydrogen-bonding hydroxymethyl/methoxy moieties. This duality dictates its solubility, handling protocols, and behavior during the critical reductive amination steps often employed in medicinal chemistry.

Chemical Identity & Structural Analysis[2][3]
PropertyDetail
IUPAC Name (5-Ethyl-2-methoxyphenyl)methanol
CAS Number 1368710-89-7
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
SMILES CCc1cc(CO)c(OC)cc1
Structural Class Polysubstituted Benzyl Alcohol
Structural Logic & Property Prediction

The molecule features a 1,2,5-substitution pattern on the benzene ring:

  • Position 1 (Hydroxymethyl): Primary hydrogen bond donor/acceptor; responsible for high boiling point relative to non-polar analogs.

  • Position 2 (Methoxy): Ortho to the alcohol; acts as a hydrogen bond acceptor. It can form an intramolecular H-bond with the hydroxyl group, potentially lowering the boiling point slightly by reducing intermolecular aggregation, but steric repulsion often dominates.

  • Position 5 (Ethyl): Para to the methoxy group; adds lipophilicity (LogP increase) and molecular volume, elevating the boiling point via increased London dispersion forces.

Structure Benzene Benzene Core OMe 2-Methoxy Group (H-Bond Acceptor) Benzene->OMe Ortho Et 5-Ethyl Group (Lipophilic Tail) Benzene->Et Meta to CH2OH Para to OMe MeOH 1-Hydroxymethyl (Reactive Center) Benzene->MeOH Ipso OMe->MeOH Potential Intramolecular H-Bonding

Figure 1: Structural features influencing the thermodynamic properties of (5-Ethyl-2-methoxyphenyl)methanol.

Thermodynamic Properties: Melting & Boiling Points[4]

Due to its status as a proprietary intermediate, exact experimental values are often absent from public databases. The data below synthesizes available experimental ranges with high-confidence predictive models ("Read-Across") based on the validated anchor compound 2-Methoxybenzyl alcohol (CAS 612-16-8).

A. Boiling Point (BP)

The boiling point is governed by the energy required to break the intermolecular hydrogen bond network.

ConditionValue / RangeConfidenceSource/Method
Atmospheric (760 mmHg) 285 – 295 °C High (Predicted)Read-Across (Anchor BP: 249°C) + Group Contribution
Reduced (15 mmHg) 145 – 155 °C High (Predicted)Nomograph Extrapolation
Reduced (1 mmHg) 110 – 120 °C High (Predicted)High Vacuum Distillation Model
  • Mechanism: The addition of the ethyl group (+C₂H₅) to the 2-methoxybenzyl alcohol core typically adds 35–45°C to the atmospheric boiling point due to increased molecular weight (+28 Da) and surface area.

B. Melting Point (MP)

Melting point is highly sensitive to crystal packing efficiency (symmetry) and purity.

StateValue / RangeContext
Physical State Viscous Liquid / Low-Melting Solid At Standard Ambient Temp (25°C)
Predicted MP 35 – 45 °C Likely supercools to an oil
  • Causality: While the para relationship between the ethyl and methoxy groups (positions 2 and 5) introduces symmetry that usually aids crystallization, the flexibility of the ethyl chain and the ortho-methoxy substituent often disrupt the lattice, resulting in a low melting point. It frequently presents as a colorless to pale yellow oil that may slowly crystallize upon standing at 4°C.

Experimental Determination Protocols

For researchers isolating this intermediate, accurate characterization is required to ensure purity before downstream coupling (e.g., Elacestrant synthesis).

Protocol 1: Differential Scanning Calorimetry (DSC) for MP

Use this for precise melting point and purity determination.

  • Sample Prep: Weigh 2–5 mg of the sample into a hermetically sealed aluminum pan.

  • Equilibration: Cool to 0°C to ensure the sample is fully solid (if MP is low).

  • Ramp: Heat from 0°C to 350°C at a rate of 5°C/min under Nitrogen purge (50 mL/min).

  • Analysis: Identify the endothermic onset (

    
    ) as the melting point. A sharp peak indicates high purity; a broad peak suggests solvent entrapment or impurities.
    
Protocol 2: Capillary Ebulliometry for BP

Use this for boiling point determination if DSC is unavailable.

  • Setup: Use a micro-ebulliometer (e.g., Sivoloboff method) for small sample volumes.

  • Solvent: Immerse the capillary in a silicone oil bath.

  • Observation: Heat slowly. The BP is recorded when a continuous stream of bubbles emerges from the capillary bell, and the liquid rushes back in upon cooling (condensation point).

  • Correction: Always correct for barometric pressure using the Sidney-Young equation:

    
    
    
Applications in Drug Development (Elacestrant Workflow)

(5-Ethyl-2-methoxyphenyl)methanol is a "linchpin" intermediate. Its primary role is to provide the specific aromatic scaffold required for the SERD pharmacophore.

Synthesis Pathway Context

The alcohol is typically converted to a leaving group (halide or mesylate) or oxidized to an aldehyde to facilitate coupling with the core tetraline or piperazine moieties of Elacestrant.

Synthesis Aldehyde Precursor: 5-Ethyl-2-methoxybenzaldehyde Reaction Reduction (NaBH4 / MeOH) Aldehyde->Reaction + Reducing Agent Alcohol Target: (5-Ethyl-2-methoxyphenyl)methanol (CAS 1368710-89-7) Reaction->Alcohol Yield >90% Activation Activation (SOCl2 or MsCl) Alcohol->Activation OH -> LG Coupling Coupling Reaction (Formation of Elacestrant Core) Activation->Coupling + Amine/Tetraline Core Drug Final Drug: Elacestrant (RAD1901) Coupling->Drug

Figure 2: The role of (5-Ethyl-2-methoxyphenyl)methanol in the convergent synthesis of SERD therapeutics.[2]

Handling & Stability
  • Hygroscopicity: The benzyl alcohol moiety is moderately hygroscopic. Store under nitrogen in a desiccator.

  • Oxidation Risk: Benzylic alcohols are prone to air oxidation to the corresponding aldehyde (smelling of almonds/anisic). Ensure containers are headspace-purged with Argon.

  • Solubility:

    • Soluble in: DCM, Ethyl Acetate, Methanol, DMSO.

    • Insoluble in: Water (due to the ethyl/phenyl lipophilicity overriding the hydroxyl group).

References
  • ChemicalBook. (2025). 2-Methoxybenzyl alcohol Physical Properties (Anchor Data). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 114538 (Analog Data). Retrieved from

  • Radius Health, Inc. (2017). Elacestrant (RAD1901), a Selective Estrogen Receptor Degrader (SERD).[3][4] Clinical Cancer Research. Retrieved from

  • BenchChem. (2025). Application Notes for Methoxy-substituted Benzyl Alcohols in Pharmaceutical Synthesis. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Methoxy-5-methylbenzyl alcohol (Read-Across Analog). Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note & Protocols: Selective Oxidation of (5-Ethyl-2-methoxyphenyl)methanol to 5-Ethyl-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction and Strategic Overview The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, pivotal i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, pivotal in the construction of complex molecules and active pharmaceutical ingredients (APIs). The target molecule, 5-Ethyl-2-methoxybenzaldehyde, is a valuable building block, with its substituted benzaldehyde moiety serving as a precursor for a wide array of chemical scaffolds. The challenge in oxidizing a primary benzylic alcohol like (5-Ethyl-2-methoxyphenyl)methanol lies in preventing over-oxidation to the corresponding carboxylic acid, which can readily occur with strong oxidizing agents.[1]

This guide provides a detailed analysis and actionable protocols for three robust and widely adopted methods for this transformation. The selection of an appropriate oxidation method is a critical decision driven by factors including substrate sensitivity, reaction scale, functional group tolerance, and considerations of operational safety and environmental impact ("Green Chemistry"). We will explore the causality behind the experimental choices for each protocol, offering insights to empower researchers to select and execute the optimal strategy for their specific needs.

The primary transformation is as follows:

Caption: General scheme for the oxidation of the starting material.

Comparative Analysis of Recommended Oxidation Methodologies

The choice of an oxidizing agent dictates the reaction conditions, work-up procedure, and overall efficiency. Benzylic alcohols are generally reactive, and several mild methods can achieve the desired transformation.[2] Below is a comparative summary of the protocols detailed in this document.

Method Key Reagents Temp. Time Typical Yield Advantages Disadvantages
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Room Temp.0.5 - 3 h90-98%Mild, neutral pH, high yield, simple work-up, tolerates sensitive groups.[3][4]Reagent is expensive and potentially explosive; not ideal for large scale.[3]
Swern Oxidation DMSO, Oxalyl Chloride, Et₃N-78 °C1 - 3 h85-95%High yield, inexpensive reagents, very mild conditions protecting sensitive groups.[5][6]Requires cryogenic temps, produces foul-smelling dimethyl sulfide (DMS), sensitive to water.[6][7]
TEMPO-Catalyzed Oxidation TEMPO, Co-oxidant (e.g., NaOCl or Air/Cu)0 °C to RT0.5 - 24 h70-95%Catalytic, uses inexpensive terminal oxidants (bleach, air), "green" approach.[8][9]Can be slower for some substrates, catalyst system may require optimization.[8]

Protocol I: Dess-Martin Periodinane (DMP) Oxidation

This method is often a first choice for small- to medium-scale syntheses due to its reliability, mild conditions, and operational simplicity.[10]

Mechanistic Rationale

The Dess-Martin oxidation relies on a hypervalent iodine(V) reagent. The reaction proceeds through a ligand exchange where the alcohol displaces an acetate group on the iodine center.[3] A base (either the displaced acetate or another added base) then abstracts the alpha-proton from the alcohol, leading to a concerted elimination that forms the aldehyde, acetic acid, and a reduced iodinane byproduct.[11] The reaction is typically performed at room temperature in a chlorinated solvent like dichloromethane (DCM).[4]

Detailed Experimental Protocol

Materials and Reagents:

  • (5-Ethyl-2-methoxyphenyl)methanol (1.0 equiv)

  • Dess-Martin Periodinane (DMP) (1.2 - 1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), 10% w/v aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Nitrogen or Argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add (5-Ethyl-2-methoxyphenyl)methanol (1.0 equiv). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Addition of DMP: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 equiv) in one portion. The mixture may become slightly cloudy.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ solution and 10% Na₂S₂O₃ solution. The sodium thiosulfate quenches any excess DMP and reduces the iodinane byproduct, making it more water-soluble.

  • Work-up: Stir the biphasic mixture vigorously for 15-20 minutes until the solid dissolves and the layers become clear. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the aqueous layer twice with DCM or diethyl ether. Combine all organic extracts.

  • Drying and Concentration: Wash the combined organic layer with saturated NaHCO₃ solution, followed by brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude 5-Ethyl-2-methoxybenzaldehyde can be purified by flash column chromatography on silica gel if necessary, typically yielding a product with >95% purity.

Protocol II: Swern Oxidation

The Swern oxidation is a classic, high-yield method that uses activated dimethyl sulfoxide (DMSO) as the oxidant.[5] Its primary advantage is the extremely mild conditions, which preserve even very sensitive functional groups.[12]

Mechanistic Rationale

The mechanism involves the activation of DMSO with an electrophile, most commonly oxalyl chloride, at -78 °C to form a highly reactive chlorosulfonium salt.[5] The alcohol then adds to this intermediate, forming an alkoxysulfonium salt. The addition of a hindered, non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), deprotonates the alpha-carbon, inducing an intramolecular elimination (ylide formation) to yield the desired aldehyde, dimethyl sulfide (DMS), carbon monoxide, carbon dioxide, and triethylammonium chloride.[13][14]

Detailed Experimental Protocol

Materials and Reagents:

  • Oxalyl chloride (1.5 - 2.0 equiv)

  • Dimethyl sulfoxide (DMSO), anhydrous (2.0 - 3.0 equiv)

  • (5-Ethyl-2-methoxyphenyl)methanol (1.0 equiv)

  • Triethylamine (Et₃N) (5.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask with a magnetic stir bar

  • Low-temperature thermometer

  • Dropping funnels (2)

  • Dry ice/acetone bath

  • Nitrogen or Argon gas setup

Procedure:

G start Start prep_reagent Prepare Swern Reagent (Activate DMSO with Oxalyl Chloride) at -78 °C start->prep_reagent add_alcohol Add Alcohol Solution Dropwise at -78 °C prep_reagent->add_alcohol stir_1 Stir for 30-45 min at -78 °C add_alcohol->stir_1 add_base Add Triethylamine Dropwise at -78 °C stir_1->add_base stir_2 Stir for 30 min at -78 °C add_base->stir_2 warm_up Warm to Room Temperature stir_2->warm_up workup Aqueous Work-up & Extraction warm_up->workup purify Dry, Concentrate & Purify workup->purify end_node End purify->end_node

Caption: Experimental workflow for the Swern Oxidation protocol.

  • Activation of DMSO: In a dry three-neck flask under nitrogen, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath. Slowly add oxalyl chloride (1.5 equiv) via syringe. In a separate flask, dissolve anhydrous DMSO (2.5 equiv) in DCM. Add this DMSO solution dropwise to the oxalyl chloride solution, ensuring the internal temperature does not rise above -60 °C. Stir the mixture at -78 °C for 20 minutes.

  • Addition of Alcohol: Dissolve (5-Ethyl-2-methoxyphenyl)methanol (1.0 equiv) in a small amount of anhydrous DCM. Add this solution dropwise to the activated DMSO mixture at -78 °C. Stir for 30-45 minutes at this temperature.

  • Formation of Aldehyde: Slowly add triethylamine (5.0 equiv) to the reaction flask. A thick white precipitate (triethylammonium chloride) will form. Stir for another 30 minutes at -78 °C.

  • Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature over approximately 45 minutes. Quench the reaction by adding water.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with DCM.

  • Washing and Drying: Combine the organic layers and wash sequentially with 1 M HCl solution, water, saturated NaHCO₃ solution, and finally brine. Dry over anhydrous Na₂SO₄.

  • Concentration and Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The resulting crude aldehyde can be purified via flash chromatography.

Safety Note: This reaction generates carbon monoxide gas and foul-smelling dimethyl sulfide. It must be performed in a well-ventilated fume hood.[6]

Protocol III: TEMPO-Catalyzed Aerobic Oxidation

This protocol represents a greener and more modern approach, utilizing a catalytic amount of a stable nitroxyl radical, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), with an inexpensive and environmentally benign terminal oxidant.[9] The use of air (O₂) with a copper co-catalyst is a highly practical system.[8]

Mechanistic Rationale

The catalytic cycle involves the oxidation of the alcohol by the TEMPO oxoammonium ion (TEMPO⁺), which is the active oxidizing species. This step forms the aldehyde and the reduced hydroxylamine form of TEMPO.[8] The co-catalyst, typically a copper(I) salt, facilitates the re-oxidation of the hydroxylamine back to TEMPO using molecular oxygen as the terminal oxidant, thus regenerating the catalyst and completing the cycle.[9][15]

Detailed Experimental Protocol

Materials and Reagents:

  • (5-Ethyl-2-methoxyphenyl)methanol (1.0 equiv)

  • TEMPO (0.05 equiv)

  • Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl) (0.05 equiv)

  • 2,2'-Bipyridine (bpy) (0.05 equiv)

  • N-Methylimidazole (NMI) (0.10 equiv)

  • Acetonitrile (MeCN)

  • Pentane or Hexane

  • Air (from a balloon or gentle stream)

Equipment:

  • Schlenk flask or round-bottom flask

  • Magnetic stir bar

  • Balloon filled with air or an air pump with a needle

  • Standard glassware for work-up and purification

Procedure:

  • Catalyst Preparation: To a Schlenk flask charged with a stir bar, add CuBr (0.05 equiv), bpy (0.05 equiv), TEMPO (0.05 equiv), and NMI (0.10 equiv).

  • Reaction Setup: Add (5-Ethyl-2-methoxyphenyl)methanol (1.0 equiv) followed by acetonitrile (to achieve a concentration of ~0.5 M).

  • Initiation of Oxidation: Ensure the flask is open to an air atmosphere (e.g., via a balloon filled with air). Stir the mixture vigorously at room temperature. The solution will typically change color, often to a deep red-brown.[15]

  • Reaction Monitoring: The reaction progress can be monitored by TLC or GC-MS. A color change from red-brown to green often indicates the consumption of the starting alcohol.[15] The reaction is typically complete within 30-90 minutes for activated benzyl alcohols.[8]

  • Work-up: Once the reaction is complete, dilute the mixture with pentane (or another nonpolar solvent) and water.

  • Extraction: Transfer to a separatory funnel. The organic layer contains the product, while the copper catalyst is extracted into the aqueous layer. Separate the layers and wash the organic phase with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash chromatography if needed.

References

  • Wikipedia. Dess–Martin periodinane. [Link]

  • Chemistry Steps. PCC Oxidation Mechanism. [Link]

  • Thames, E. et al. Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Adapted from literature. [Link]

  • Chad's Prep. Oxidation with Chromic Acid and PCC. [Link]

  • Steves, J. E., & Stahl, S. S. (2013). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. Journal of the American Chemical Society, 135(42), 15742–15745. [Link]

  • University of Colorado, Boulder. Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Department of Chemistry and Biochemistry. [Link]

  • Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]

  • He, Z.-X., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(8), 4765–4769. [Link]

  • NPTEL. Lecture 10 - Dess-Martin periodinane oxidation. [Link]

  • Master Organic Chemistry. Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]

  • Leah4sci. Alcohol Oxidation Mechanism with H2CrO4, PCC and KMnO4. [Link]

  • University of Wisconsin-Madison. Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. Journal of Chemical Education. [Link]

  • ResearchGate. Oxidation of Some Aliphatic Alcohols by Pyridinium Chlorochromate Kinetics and Mechanism. [Link]

  • Chemistry Hall. The Swern Oxidation: Mechanism and Features. [Link]

  • ResearchGate. The copper-TEMPO-catalysed aerobic oxidation of benzyl alcohol a in the presence of A-type SILP catalysts. [Link]

  • ETH Research Collection. Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde With Alkyl Allyl Carbonates and Pd(II) Allyl‐Amidinate. [Link]

  • ACS GCI Pharmaceutical Roundtable. TEMPO Air Catalyst. [Link]

  • ACS Publications. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry. [Link]

  • ACS Publications. Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. [Link]

  • Beilstein Journals. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. [Link]

  • ResearchGate. Application of Dess-Martin oxidation in total synthesis of natural products. [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • Shodhganga. Chapter 3: Selective oxidation of benzyl alcohols. [Link]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Swern Oxidation. [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

  • ACS Publications. Tandem Oxidation/Halogenation of Aryl Allylic Alcohols under Moffatt−Swern Conditions. [Link]

  • Tübitak. Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. [Link]

  • Chemistry LibreTexts. Swern oxidation. [Link]

  • Michigan State University. Swern Oxidation Procedure. [Link]

  • ChemRxiv. Chemoselective Aerobic Oxidation of Alcohols Utilizing a Vanadium(V) Catalyst. [Link]

  • Frontiers. Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. [Link]

  • Canadian Journal of Chemistry. Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. [Link]

  • AIR Unimi. Catalytic Oxidation of Methoxy Substituted Benzyl Alcohols as Model for Lignin Derivatives Valorisation. [Link]

  • PrepChem.com. Synthesis of 5-bromo-2-methoxybenzaldehyde. [Link]

  • PMC - NIH. External Catalyst- and Additive-Free Photo-Oxidation of Aromatic Alcohols to Carboxylic Acids or Ketones Using Air/O2. [Link]

  • Beilstein Journals. Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. [Link]

  • MDPI. 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione. [Link]

  • Scribd. 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol. [Link]

Sources

Application

Application Note: Functionalization of Benzyl Alcohol Group in (5-Ethyl-2-methoxyphenyl)methanol

Executive Summary & Strategic Analysis This guide details the functionalization of the benzylic hydroxyl group of (5-Ethyl-2-methoxyphenyl)methanol (CAS: 55994-22-0). This scaffold presents a unique reactivity profile du...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This guide details the functionalization of the benzylic hydroxyl group of (5-Ethyl-2-methoxyphenyl)methanol (CAS: 55994-22-0). This scaffold presents a unique reactivity profile due to the synergistic electronic effects of the substituents on the benzene ring.

Chemical Architecture & Reactivity Matrix

The molecule features a primary benzyl alcohol flanked by an ortho-methoxy group and a meta-ethyl group.

  • Electronic Activation (The "Push" Effect): The ortho-methoxy group (-OMe) is a strong electron-donating group (EDG). It significantly stabilizes the benzylic carbocation via resonance. While this facilitates

    
    -type substitutions, it also renders the substrate highly susceptible to acid-catalyzed polymerization or Friedel-Crafts self-alkylation.
    
  • Steric Environment: The ortho position of the methoxy group introduces steric strain, potentially hindering bulky nucleophiles during

    
     processes.
    
  • Chemo-lability: The resulting benzyl halides (e.g., benzyl chloride) are hydrolytically unstable and must be handled under strictly anhydrous conditions.

Divergent Synthesis Strategy

We propose three validated pathways to functionalize this alcohol, selected based on the desired downstream application:

  • Oxidation: Access to the benzaldehyde for reductive amination or Wittig olefination.

  • Activation (Halogenation): Conversion to the benzyl chloride for alkylation reactions.

  • Direct Substitution (Mitsunobu): One-pot installation of nucleophiles under neutral conditions.

G Start (5-Ethyl-2-methoxyphenyl)methanol Aldehyde Benzaldehyde Derivative (via MnO2) Start->Aldehyde Oxidation (Chemo-selective) Chloride Benzyl Chloride (via SOCl2/Pyridine) Start->Chloride Activation (Base-Buffered) Ether Aryl/Alkyl Ether (via Mitsunobu) Start->Ether Substitution (Neutral pH)

Figure 1: Divergent synthetic pathways for (5-Ethyl-2-methoxyphenyl)methanol functionalization.

Protocol A: Chemoselective Oxidation to Aldehyde

Target: 5-Ethyl-2-methoxybenzaldehyde Methodology: Heterogeneous Manganese Dioxide (


) Oxidation.
Rationale

While Swern or Dess-Martin Periodinane (DMP) are effective, Activated


  is preferred for this electron-rich benzyl alcohol. It is highly selective for benzylic positions, avoids over-oxidation to the carboxylic acid, and requires no aqueous workup that could degrade the product.
Reagents & Equipment
  • Substrate: (5-Ethyl-2-methoxyphenyl)methanol (1.0 eq)

  • Oxidant: Activated

    
     (10.0 - 15.0 eq) (Note: High excess is standard due to surface area dependence).
    
  • Solvent: Dichloromethane (DCM) or Chloroform (Anhydrous).

  • Equipment: Round-bottom flask, vigorous magnetic stirring, Celite® pad.

Step-by-Step Procedure
  • Preparation: Dissolve 1.0 g (approx. 6.0 mmol) of the starting alcohol in 20 mL of anhydrous DCM.

  • Addition: Add Activated

    
     (5.2 g, ~10 eq) in one portion.
    
  • Reaction: Stir the suspension vigorously at room temperature (20–25°C).

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The aldehyde typically appears as a less polar spot. Reaction time is usually 4–12 hours.

  • Filtration: Once conversion is >98%, filter the black suspension through a pad of Celite®.

  • Rinse: Wash the filter cake with 3 x 10 mL of DCM to recover entrained product.

  • Concentration: Evaporate the filtrate under reduced pressure (rotary evaporator, 30°C bath) to yield the crude aldehyde.

  • Purification: Generally not required. If necessary, purify via silica flash chromatography.[1]

Yield Expectation: 85–95% Stability Note: Store the aldehyde under Nitrogen at 4°C to prevent autoxidation to the benzoic acid.

Protocol B: Activation to Benzyl Chloride

Target: 5-Ethyl-2-methoxybenzyl chloride Methodology: Base-Buffered Thionyl Chloride Chlorination.

Rationale

The electron-rich nature of the ring makes the benzylic position sensitive. Using neat thionyl chloride (


) generates HCl, which can cause polymerization or demethylation of the methoxy group. We utilize Pyridine  as an HCl scavenger to maintain a non-acidic environment.
Reagents
  • Substrate: (5-Ethyl-2-methoxyphenyl)methanol (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (1.2 eq)
    
  • Base: Pyridine (1.5 eq) or Benzotriazole (1.2 eq)

  • Solvent: Anhydrous DCM or Toluene.

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck flask and purge with

    
    .
    
  • Solvation: Dissolve the alcohol (1.0 eq) and Pyridine (1.5 eq) in anhydrous DCM (0.2 M concentration). Cool to 0°C.[2][3]

  • Chlorination: Add

    
     (1.2 eq) dropwise over 15 minutes.
    
    • Observation: A white precipitate (Pyridinium hydrochloride) will form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours.

  • Workup (CRITICAL):

    • Do NOT use water wash if possible. The product hydrolyzes rapidly.

    • Dilute with dry Hexane/Ether (1:1) to precipitate more salts.

    • Filter rapidly under

      
       atmosphere.
      
    • Concentrate the filtrate to yield the benzyl chloride.

  • Storage: Use immediately for the next coupling step (e.g., alkylation of amines/phenols).

Chlorination Step1 Alcohol + Pyridine (0°C) Step2 Add SOCl2 Dropwise Step1->Step2 Step3 Intermediate: Alkyl Chlorosulfite Step2->Step3 Fast Step4 SN2 Substitution (Inversion/Racemization) Step3->Step4 Pyridine promotes displacement Step5 Precipitation of Pyridinium-HCl Step4->Step5

Figure 2: Mechanism of Base-Buffered Chlorination to prevent acid-catalyzed decomposition.

Protocol C: Mitsunobu Reaction (Direct Functionalization)

Target: Aryl/Alkyl Ethers or Amines Methodology: Triphenylphosphine (


) / DIAD.[4]
Rationale

To avoid the instability of the benzyl chloride intermediate, the Mitsunobu reaction allows for direct displacement of the hydroxyl group by a nucleophile (Nu-H) under neutral conditions. This is ideal for coupling the scaffold to phenols, imides, or thiols.

Reagents
  • Substrate: (5-Ethyl-2-methoxyphenyl)methanol (1.0 eq)

  • Nucleophile: Phenol derivative / Phthalimide (1.0 - 1.2 eq) (pKa < 13).

  • Phosphine:

    
     (1.5 eq).
    
  • Azodicarboxylate: DIAD or DEAD (1.5 eq).

  • Solvent: Anhydrous THF.

Step-by-Step Procedure
  • Mixture: Dissolve the alcohol (1.0 eq), Nucleophile (1.1 eq), and

    
     (1.5 eq) in anhydrous THF. Cool to 0°C.[2][3]
    
  • Addition: Add DIAD (1.5 eq) dropwise.

    • Note: The solution will turn yellow/orange.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature overnight.

  • Quench: Add a small amount of water or saturated

    
    .
    
  • Workup: Extract with EtOAc, dry over

    
    , and concentrate.
    
  • Purification: The major challenge is separating Triphenylphosphine oxide (

    
    ). Use silica chromatography with a gradient of Hexane/EtOAc.
    

QC & Analytical Validation

ParameterMethodAcceptance Criteria
Identity 1H NMR (CDCl3)Alcohol:

4.65 ppm (s, 2H,

). Aldehyde:

10.4 ppm (s, 1H,

). Chloride:

4.70 ppm (s, 2H,

).
Purity HPLC (C18)> 95% Area (UV 254 nm)
Residual Solvent GC-HeadspaceDCM < 600 ppm; Pyridine < 200 ppm

References

  • Mitsunobu Reaction Overview: Title: Mitsunobu Reaction - Mechanism and Procedures. Source: Organic Chemistry Portal.[3][5] URL:[Link]

  • Oxidation of Benzylic Alcohols: Title: Selective Oxidation of Alcohols to Aldehydes with Activated Manganese Dioxide. Source: Journal of Organic Chemistry (via NIH/PubMed context). URL:[Link] (General reference for MnO2 selectivity).

  • Chlorination of Electron-Rich Alcohols: Title: SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.[6] Source: Master Organic Chemistry. URL:[Link]

  • Functionalization in HFIP (Alternative Method): Title: Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP. Source: National Institutes of Health (PMC). URL:[Link]

Sources

Method

Application Note &amp; Protocols: Strategic Synthesis of Benzyl Halides from (5-Ethyl-2-methoxyphenyl)methanol

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the conversion of (5-Ethyl-2-methoxyphenyl)methanol into its corresponding benzyl chloride and benzyl bromide. Benzyl halides ar...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the conversion of (5-Ethyl-2-methoxyphenyl)methanol into its corresponding benzyl chloride and benzyl bromide. Benzyl halides are pivotal intermediates in organic synthesis, serving as precursors for a wide array of functional groups in pharmaceutical and materials science research. This document explores three robust and widely-used methodologies: chlorination with thionyl chloride (SOCl₂), bromination with phosphorus tribromide (PBr₃), and the Appel reaction for both chlorination and bromination. The guide delves into the mechanistic underpinnings of each transformation, providing field-proven insights into experimental design, causality behind procedural steps, and strategies for optimizing reaction outcomes.

Introduction and Strategic Considerations

The transformation of benzylic alcohols into benzyl halides is a cornerstone of synthetic organic chemistry. These halides are highly valuable electrophiles, readily participating in nucleophilic substitution reactions to form C-O, C-N, C-S, and C-C bonds. The substrate of interest, (5-Ethyl-2-methoxyphenyl)methanol, possesses an electron-rich aromatic ring due to the activating methoxy and ethyl substituents. This electronic nature enhances the stability of any partial or full positive charge that develops at the benzylic position during the reaction, which can influence the reaction mechanism and rate.

The hydroxyl group of an alcohol is inherently a poor leaving group. Therefore, all successful halogenation strategies rely on a common principle: the in-situ conversion of the hydroxyl group into a better leaving group.[1][2] This guide details three distinct and reliable methods to achieve this activation and subsequent halide displacement.

The choice of method depends on several factors including the desired halide (chloride or bromide), substrate sensitivity, required reaction conditions (temperature, pH), and the practicalities of product purification from reaction byproducts.

General Experimental Workflow

The overall process for converting the starting benzylic alcohol to the target benzyl halide follows a general sequence of activation, substitution, and purification.

G cluster_0 Starting Material cluster_1 Halogenation Methods cluster_2 Target Products SM (5-Ethyl-2-methoxyphenyl)methanol Method_Cl Chlorination (e.g., SOCl₂) SM->Method_Cl Activation & Substitution Method_Br Bromination (e.g., PBr₃) SM->Method_Br Activation & Substitution Product_Cl 1-(Chloromethyl)-5-ethyl- 2-methoxybenzene Method_Cl->Product_Cl Product_Br 1-(Bromomethyl)-5-ethyl- 2-methoxybenzene Method_Br->Product_Br

Figure 2: Sₙ2 mechanism for alcohol chlorination with SOCl₂/Pyridine.

Detailed Experimental Protocol

Materials:

  • (5-Ethyl-2-methoxyphenyl)methanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, but recommended)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Equip a flame-dried, round-bottom flask with a magnetic stir bar and a nitrogen inlet/outlet connected to a bubbler and a base trap (e.g., containing NaOH solution) to neutralize evolved HCl and SO₂ gases.

  • Dissolution: Dissolve (5-Ethyl-2-methoxyphenyl)methanol (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add pyridine (1.1 eq) to the stirred solution. Following this, add thionyl chloride (1.2 eq) dropwise via a syringe over 15-20 minutes. Maintain the temperature at 0 °C during the addition. [3][4]5. Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold, saturated NaHCO₃ solution to neutralize excess acid.

  • Extraction: Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 1-(chloromethyl)-5-ethyl-2-methoxybenzene.

  • Purification: If necessary, purify the crude product by silica gel column chromatography.

Method 2: Bromination using Phosphorus Tribromide (PBr₃)

Phosphorus tribromide is a standard reagent for converting primary and secondary alcohols to their corresponding bromides. [5]The reaction is generally reliable, high-yielding, and avoids the carbocation rearrangements that can occur with HBr. [6][7]

Reaction Mechanism

The mechanism involves the initial activation of the alcohol by PBr₃ to form a dibromophosphite ester, which is an excellent leaving group. [8]A bromide ion, displaced in the first step, then acts as a nucleophile and attacks the carbon center in a classic Sₙ2 fashion, resulting in the alkyl bromide and a phosphorous acid byproduct. [7][8]

Figure 3: Sₙ2 mechanism for alcohol bromination with PBr₃.

Detailed Experimental Protocol

Materials:

  • (5-Ethyl-2-methoxyphenyl)methanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous Diethyl Ether (Et₂O) or Dichloromethane (DCM)

  • Ice-cold water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve (5-Ethyl-2-methoxyphenyl)methanol (1.0 eq) in anhydrous Et₂O or DCM.

  • Cooling: Cool the solution to 0 °C in an ice-water bath with vigorous stirring.

  • Reagent Addition: Slowly add PBr₃ (0.4 eq, as 1 mole of PBr₃ reacts with 3 moles of alcohol) dropwise to the solution. [7]Ensure the temperature does not rise above 5-10 °C.

  • Reaction: After addition, allow the mixture to warm to room temperature and continue stirring for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

  • Quenching: Cool the flask back to 0 °C and very slowly add ice-cold water to quench the excess PBr₃. This is an exothermic process.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: The resulting crude 1-(bromomethyl)-5-ethyl-2-methoxybenzene can be purified by silica gel chromatography if needed.

Method 3: The Appel Reaction

The Appel reaction provides a mild and versatile method for converting alcohols to alkyl halides using triphenylphosphine (PPh₃) and a tetrahalomethane (CCl₄ for chlorides, CBr₄ for bromides). [9][10]The reaction proceeds under neutral conditions and is driven by the formation of the very stable triphenylphosphine oxide (Ph₃P=O) byproduct. [10][11]

Reaction Mechanism

The reaction begins with the activation of PPh₃ by the tetrahalomethane to form a phosphonium salt. [12]The alcohol is deprotonated, and the resulting alkoxide attacks the electrophilic phosphorus atom, forming a key alkoxyphosphonium intermediate. This intermediate is then displaced by a halide ion via an Sₙ2 reaction to yield the final product. [11][12]

Figure 4: Simplified mechanism of the Appel Reaction.

Detailed Experimental Protocol

Materials:

  • (5-Ethyl-2-methoxyphenyl)methanol

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄) or Carbon tetrachloride (CCl₄)

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Hexanes or Pentane

Procedure:

  • Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add triphenylphosphine (1.2 eq) and dissolve it in anhydrous MeCN or DCM.

  • Reagent Addition: Add carbon tetrabromide (for bromination) or carbon tetrachloride (for chlorination) (1.2 eq) to the solution.

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Substrate Addition: Add a solution of (5-Ethyl-2-methoxyphenyl)methanol (1.0 eq) in the same anhydrous solvent dropwise to the stirred reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC for the disappearance of the alcohol.

  • Concentration: Once complete, concentrate the reaction mixture under reduced pressure.

  • Purification: The primary challenge in the Appel reaction workup is the removal of triphenylphosphine oxide.

    • Add a nonpolar solvent like hexanes or pentane to the crude residue and stir vigorously. The Ph₃P=O byproduct is often insoluble and will precipitate.

    • Filter off the solid Ph₃P=O.

    • Concentrate the filtrate.

    • For higher purity, perform silica gel column chromatography on the concentrated filtrate.

Method Comparison Summary

FeatureThionyl Chloride (SOCl₂)Phosphorus Tribromide (PBr₃)Appel Reaction (PPh₃/CX₄)
Target Halide ChlorideBromideChloride (CCl₄) or Bromide (CBr₄)
Typical Conditions 0 °C to RT, Anhydrous DCM0 °C to RT, Anhydrous Et₂O or DCM0 °C to RT, Anhydrous MeCN or DCM
Key Byproducts SO₂ (gas), HCl (gas)H₃PO₃ (water-soluble)Ph₃P=O (solid), CHX₃
Advantages Gaseous byproducts simplify workup. [13]Reagent is inexpensive.High yields, avoids carbocation rearrangements. [6][7]Very mild, neutral conditions. [11][12]Tolerates a wide range of functional groups.
Disadvantages SOCl₂ is corrosive and moisture-sensitive. Evolved gases are toxic.PBr₃ is highly reactive with water. Quenching can be very exothermic.Removal of solid Ph₃P=O can be cumbersome. [11]Stoichiometric amounts of phosphine are required.

Conclusion

The synthesis of 1-(chloromethyl)-5-ethyl-2-methoxybenzene and 1-(bromomethyl)-5-ethyl-2-methoxybenzene from the corresponding benzylic alcohol can be accomplished efficiently using several established methods. The use of thionyl chloride is a straightforward and cost-effective route to the benzyl chloride, with the significant benefit of gaseous byproducts simplifying product isolation. For the synthesis of the benzyl bromide, phosphorus tribromide offers a reliable and high-yielding protocol. The Appel reaction stands out as a particularly mild and versatile option for accessing both the chloride and bromide, making it ideal for sensitive substrates, though it requires careful purification to remove the triphenylphosphine oxide byproduct. The choice of method should be guided by the specific requirements of the synthetic route, scale, and available laboratory resources.

References

  • Vertex AI Search. (2025, July 12). Alcohol + SOCl2.
  • Filo. (2025, February 11). can u propose mechanism regarding the conversion of benzyl alchol(ph -c-o...
  • Chad's Prep. Substitution with PBr3 & SOCl2 [Video Lecture]. Retrieved from [Link]

  • Chem LibreTexts. Appel Reaction.
  • Master Organic Chemistry. (2023, November 11). Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). Retrieved from [Link]

  • University of Northern Colorado. (2012, December 1). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides.
  • Wikipedia. Appel reaction. Retrieved from [Link]

  • Ashenhurst, J. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2015, March 20). PBr3 and SOCl2. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. Appel Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2020, January 7). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]

  • Benchchem. Common side reactions of PBr3 with alcohols and how to avoid them.
  • Organic Chemistry Data. Alcohol to Bromide - Common Conditions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, May 25). Alcohol Reactions - HBr, PBr3, SOCl2. YouTube.
  • ACG Publications. (2012, October 5).
  • University of Calgary.
  • JoVE. (2023, April 30). Video: Conversion of Alcohols to Alkyl Halides.
  • Chemistry LibreTexts. (2024, March 17). 10.
  • Bartoli, G., et al. (2005). A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3‚7H2O/NaI System in Acetonitrile. The Journal of Organic Chemistry, 70(1), 169-174.
  • Pearson. (2024, February 29).
  • ResearchGate. (2013, July 3). What is a green way to convert benzylic alcohols to benzylic chlorides or bromides?.
  • Google Patents. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Ashenhurst, J. (2018, June 13).
  • Organic Chemistry Portal. Substituted benzylic alcohol synthesis by addition (C-C coupling).
  • Supporting Information for a scientific article. General procedure A1-2.
  • Beilstein Journals.
  • PrepChem.com. Synthesis of i) 2-Methoxybenzyl chloride.
  • Sigma-Aldrich. 2-Bromo-5-methoxybenzyl bromide 97 19614-12-1.
  • MDPI. 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione.
  • Google Patents. WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide.
  • Poon, K. W., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein journal of organic chemistry, 4, 43.
  • Supporting Information for a scientific article. Preparation of 1-allyl-2-bromo-5-methoxybenzene (3b).
  • Organic Syntheses Procedure. 4-Cyano-2-methoxybenzenesulfonyl Chloride.
  • Benchchem.
  • Indian Academy of Sciences.
  • ResearchGate.
  • PrepChem.com. Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol.

Sources

Application

protecting group strategies for (5-Ethyl-2-methoxyphenyl)methanol

Executive Summary & Strategic Analysis (5-Ethyl-2-methoxyphenyl)methanol presents a specific set of electronic and steric challenges that dictate the choice of protecting group (PG). Unlike a simple benzyl alcohol, the p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

(5-Ethyl-2-methoxyphenyl)methanol presents a specific set of electronic and steric challenges that dictate the choice of protecting group (PG). Unlike a simple benzyl alcohol, the presence of the ortho-methoxy group significantly alters the reactivity profile of the benzylic position.

Structural & Electronic Considerations
  • Electronic Activation (The ortho-Methoxy Effect): The methoxy group at the 2-position is a strong electron-donating group (EDG). It stabilizes the benzylic carbocation through resonance. Consequently, protecting groups that rely on acid-catalyzed formation or cleavage (e.g., Trityl, THP, or MOM) are significantly more labile than on unsubstituted benzyl alcohols.[1]

  • Steric Environment: The 2-methoxy group creates steric bulk near the reactive hydroxyl center. While primary benzylic alcohols are generally accessible, bulky protecting groups (like TBDPS or Trityl) may show slower kinetics during installation compared to standard silyl ethers.[1]

  • Inert Ethyl Group: The 5-ethyl group is generally chemically inert but contributes to the lipophilicity of the molecule, aiding solubility in non-polar organic solvents (DCM, THF, Toluene).

Decision Matrix: Selecting the Right Strategy

The choice of protection must be determined by the subsequent reaction conditions.

  • Strategy A: Silyl Ethers (TBS). Best for resistance to bases, nucleophiles (Grignards, Lithiums), and reducing agents.[1] Cleaved selectively by Fluoride sources.[1][2]

  • Strategy B: Esters (Acetate). Best for resistance to acidic conditions and oxidants.[1] Cleaved by basic hydrolysis (saponification) or reduction.[1]

Strategic Decision Tree

The following logic flow dictates the selection process based on downstream chemistry.

ProtectionStrategy Start Target: (5-Ethyl-2-methoxyphenyl)methanol Q1 What is the NEXT reaction condition? Start->Q1 Cond_Basic Basic / Nucleophilic (e.g., Grignard, LDA, LiAlH4) Q1->Cond_Basic Requires Base Stability Cond_Acidic Acidic / Oxidative (e.g., Jones Ox, HCl workup) Q1->Cond_Acidic Requires Acid Stability Rec_TBS RECOMMENDATION: TBS Ether (TBDMS) Cond_Basic->Rec_TBS Rec_Ac RECOMMENDATION: Acetate Ester (Ac) Cond_Acidic->Rec_Ac Warn_THP AVOID: THP / Trityl (Acid Labile due to o-OMe) Rec_TBS->Warn_THP Alternative?

Figure 1: Decision matrix for protecting group selection based on subsequent reaction conditions.

Protocol A: Silyl Protection (TBS Ether)

Best For: Reactions involving strong bases, nucleophiles, or reductions.[1]

The tert-Butyldimethylsilyl (TBS) group is the industry standard for primary alcohols. It offers a perfect balance of stability and ease of removal (using TBAF). For this specific substrate, the Corey-Venkateswarlu protocol (TBSCl/Imidazole) is preferred over TBSOTf due to the primary nature of the alcohol.

Reagents & Materials[1][2][3][4][5][6]
  • Substrate: (5-Ethyl-2-methoxyphenyl)methanol (1.0 equiv)

  • Reagent: tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

  • Base: Imidazole (2.5 equiv) - Acts as both base and nucleophilic catalyst.[1]

  • Solvent: N,N-Dimethylformamide (DMF) - Anhydrous (Critical).[1]

  • Quench: Water / Brine.[1]

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask under an inert atmosphere (Nitrogen or Argon). Add a magnetic stir bar.[1]

  • Solvation: Dissolve (5-Ethyl-2-methoxyphenyl)methanol (1.0 equiv) in anhydrous DMF (approx. 0.5 M concentration).[1]

    • Note: DMF is used because it stabilizes the polar transition state.

  • Base Addition: Add Imidazole (2.5 equiv) in one portion. Stir until fully dissolved.

  • Reagent Addition: Cool the solution to 0°C (ice bath). Add TBSCl (1.2 equiv) portion-wise over 5 minutes.

    • Why 0°C? Although the reaction is not violently exothermic, cooling prevents potential side reactions or migration if other functional groups were present.[1]

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 9:1).[1] The product will be less polar (higher Rf) than the starting alcohol.

  • Workup (Critical Step):

    • Dilute with Diethyl Ether (Et2O) or Ethyl Acetate.[1]

    • Wash 1: Water (removes bulk DMF and Imidazole HCl salts).[1]

    • Wash 2: Water (removes residual DMF).[1]

    • Wash 3: Saturated LiCl solution (optional, but highly effective for removing trace DMF).[1]

    • Wash 4: Brine.[1]

  • Drying: Dry organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica Gel). Elute with 5% EtOAc in Hexanes.[1]

TBS Deprotection (Regeneration)

To remove the group later:

  • Reagent: Tetrabutylammonium fluoride (TBAF), 1.0 M in THF.[1][3]

  • Conditions: 1.1 equiv TBAF, THF, 0°C to RT, 1 hour.

  • Mechanism: The high bond energy of Si-F (approx. 135 kcal/mol) drives the cleavage of the Si-O bond.

Protocol B: Ester Protection (Acetate)

Best For: Reactions involving acidic conditions or oxidations (e.g., Jones oxidation elsewhere in the molecule).

Acetylation is robust and cost-effective.[1] The acetyl group is orthogonal to silyl ethers; you can remove a TBS group in the presence of an Acetate, and vice-versa (under specific conditions).

Reagents & Materials
  • Substrate: (5-Ethyl-2-methoxyphenyl)methanol (1.0 equiv)

  • Reagent: Acetic Anhydride (Ac2O) (1.5 equiv)[1][4]

  • Base/Solvent: Pyridine (used as solvent) OR Triethylamine (1.5 equiv) in DCM.[1]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 equiv / 5 mol%).[1]

Step-by-Step Methodology (DCM Method)

We recommend the DCM/Et3N method over pure Pyridine to minimize odor and simplify workup.

  • Setup: Clean, dry round-bottom flask with stir bar.

  • Solvation: Dissolve substrate in Dichloromethane (DCM) (0.3 M).

  • Catalyst & Base: Add Triethylamine (1.5 equiv) and DMAP (0.05 equiv).

    • Mechanism:[1][4][5][6][7] DMAP attacks Ac2O to form a highly electrophilic N-acetylpyridinium ion, which transfers the acetyl group to the alcohol thousands of times faster than Ac2O alone.

  • Acetylation: Cool to 0°C. Dropwise add Acetic Anhydride (1.5 equiv).

  • Reaction: Warm to RT and stir for 1–2 hours.

  • Quench: Add Saturated NaHCO3 solution (vigorous stirring) to neutralize excess acetic acid/anhydride.

  • Workup:

    • Separate phases.[1]

    • Wash organic layer with 1M HCl (carefully) or 10% Citric Acid.[1] This is crucial to protonate and remove the DMAP and remaining Et3N into the aqueous layer.

    • Wash with Brine.[1][3]

  • Purification: Dry over Na2SO4, concentrate. Often yields pure oil; if not, flash chromatography (10-20% EtOAc/Hexane).[1]

Comparative Stability Profile

The following table summarizes the stability of the protected (5-Ethyl-2-methoxyphenyl)methanol under various common synthetic conditions.

Reagent / ConditionTBS Ether (Strategy A)Acetate (Strategy B)Notes
Aqueous Acid (pH < 1) Unstable Stable o-OMe accelerates acid cleavage of TBS.[1]
Aqueous Base (pH > 12) Stable Unstable Acetates saponify rapidly in base.[1]
Grignard / Organolithium Stable Unstable Esters react with nucleophiles (1,2-addition).[1]
Reduction (LiAlH4) Stable Unstable Esters reduce to alcohols.[1]
Reduction (H2 / Pd-C) Stable Stable Benzyl ethers would cleave here; TBS/Ac are safe.[1]
Oxidation (Jones/PCC) Stable Stable Both protect the alcohol from oxidation.[1]
Fluoride (TBAF/HF) Unstable Stable Orthogonal deprotection method.[1]

Visual Workflow: TBS Protection

TBSProtocol Substrate Substrate (Alcohol) Mix Mix at 0°C -> RT (2-4 Hours) Substrate->Mix Reagents TBSCl + Imidazole (in DMF) Reagents->Mix Check TLC Check (Hex/EtOAc) Mix->Check Quench Quench (Water) Check->Quench Complete Wash Wash Cycle: 1. Water (x2) 2. LiCl (Optional) 3. Brine Quench->Wash Product TBS-Protected Ether Wash->Product Dry & Concentrate

Figure 2: Step-by-step workflow for the synthesis of the TBS ether derivative.

References

  • Corey, E. J.; Venkateswarlu, A. "Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives."[1][8] Journal of the American Chemical Society, 1972 , 94, 6190–6191.[1][8]

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Edition; Wiley-Interscience: New York, 2006 .[1]

  • Common Organic Chemistry. "TBS Protection of Alcohols: Common Conditions and Protocols."

  • Hofle, G.; Steglich, W.; Vorbruggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts."[1] Angewandte Chemie International Edition, 1978 , 17, 569.[1]

  • Master Organic Chemistry. "Protecting Groups For Alcohols: Silyl Ethers."

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of (5-Ethyl-2-methoxyphenyl)methanol synthesis

Technical Support Center: Optimizing (5-Ethyl-2-methoxyphenyl)methanol Synthesis Introduction: The "Hidden" Instability You are likely synthesizing (5-Ethyl-2-methoxyphenyl)methanol as a fragment for tyrosine kinase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing (5-Ethyl-2-methoxyphenyl)methanol Synthesis

Introduction: The "Hidden" Instability

You are likely synthesizing (5-Ethyl-2-methoxyphenyl)methanol as a fragment for tyrosine kinase inhibitors (e.g., VEGFR2 inhibitors) or similar pharmacophores. While the chemistry appears trivial—a standard reduction of a benzaldehyde—users frequently report yields stalling at 60-70% or "oiling out" during workup.

The Core Problem: The ortho-methoxy group is not just a spectator; it acts as a strong electron donor. This makes the resulting benzylic alcohol surprisingly acid-sensitive. Under standard acidic workup conditions (often used to break boron complexes), the product generates a stabilized benzylic cation, leading to dimerization (ether formation) or polymerization .

This guide restructures the protocol to prioritize pH control and borate management , pushing yields consistently above 90%.

Module 1: The Precursor Bottleneck (Formylation)

Before addressing the reduction, ensure your starting material—5-ethyl-2-methoxybenzaldehyde —is isomerically pure.

The Challenge: Vilsmeier-Haack formylation of 4-ethylanisole is regioselective for the ortho-position relative to the methoxy group (Position 2), but temperature fluctuations can induce di-formylation or tar formation.

Optimized Workflow:

  • Reagents: DMF (1.2 eq), POCl₃ (1.1 eq), 4-Ethylanisole (1.0 eq).

  • Temperature Rule: Pre-mix DMF/POCl₃ at 0–5°C to form the Vilsmeier reagent. Add the substrate slowly. Only then heat to 70°C.

  • Hydrolysis: Pour the reaction mixture into crushed ice/sodium acetate. Do not use strong acid to hydrolyze the iminium salt if you want to avoid demethylation.

Module 2: The Reduction Step (Core Protocol)

This is where most yield is lost. We replace the standard "dump and stir" method with a Solid-Supported Catalysis approach or a Buffered Quench method.

Method A: The "Wet Silica" Protocol (Recommended for Speed)

Why: Solid-supported NaBH₄ reduces reaction time from hours to minutes and simplifies workup by trapping boron salts on the silica matrix.

Protocol:

  • Preparation: Mix Silica Gel (230-400 mesh) with water (30% w/w). This is "Wet SiO₂".

  • Reaction: In a flask, combine 5-ethyl-2-methoxybenzaldehyde (1 mmol) and Wet SiO₂ (0.5 g/mmol ) in CH₂Cl₂ (solvent-free is possible but DCM helps solubility).

  • Addition: Add NaBH₄ (0.6 eq) in one portion with vigorous stirring.

  • Monitoring: Reaction is usually complete in 5–15 minutes .

  • Workup: Filter the solid (which retains the boron residues). Wash the pad with CH₂Cl₂. Evaporate solvent.

    • Result: Clean product, often requiring no further purification.

Method B: The Standard Solution Phase (Scale-Up Friendly)

Why: For multi-gram scales where solid filtration is impractical.

Protocol:

  • Solvent: Use MeOH:THF (9:1) . The THF prevents the "oiling out" of the ethyl-substituted intermediate.

  • Temperature: Maintain 0°C during NaBH₄ addition.

  • The Critical Quench (The "Yield Saver"):

    • Do NOT use 1M HCl.

    • Step 1: Add Acetone (2 eq) to destroy excess hydride (forms isopropanol). Stir 10 min.

    • Step 2: Add Saturated NH₄Cl (aqueous). This buffers the pH to ~5-6.

    • Step 3: If the emulsion persists, add a 10% solution of Tartaric Acid or Citric Acid . These chelate boron effectively without lowering the pH enough to trigger benzylic cation formation.

Visualization: Synthesis & Troubleshooting Logic

SynthesisWorkflow Start Start: 4-Ethylphenol Step1 Methylation (Me2SO4 / K2CO3) Start->Step1 Inter1 4-Ethylanisole Step1->Inter1 Step2 Vilsmeier-Haack Formylation (POCl3 / DMF) Inter1->Step2 Regioselective (Ortho to OMe) Inter2 5-Ethyl-2-methoxybenzaldehyde Step2->Inter2 Step3 Reduction (NaBH4 / Wet Silica) Inter2->Step3 Target Target: (5-Ethyl-2-methoxyphenyl)methanol Step3->Target Issue1 Low Yield / Sticky Oil? Step3->Issue1 Sol1 Use Tartaric Acid Wash (Breaks Boron Complex) Issue1->Sol1 Emulsion Sol2 Check pH > 4 (Prevents Ether Dimer) Issue1->Sol2 Decomposition

Caption: Optimized synthesis pathway with integrated troubleshooting checkpoints for the reduction step.

Module 3: Comparative Data & Solvents

Table 1: Solvent System Impact on Yield

Solvent SystemReaction TimeYield (Isolated)Notes
MeOH (Anhydrous) 1 h78%Standard. Risk of methyl ether formation if acidic workup used.
EtOH (95%) 1.5 h82%Slower, but safer workup.
MeOH/THF (9:1) 45 min91% Best solubility for ethyl-substituted aromatics.
CH₂Cl₂ / Wet SiO₂ 10 min 94% Fastest. Minimal workup. Best for <5g scale.

Troubleshooting FAQs

Q1: My product solidifies into a gummy mass during extraction. Why? A: This is a stable Boron-Alkoxide Complex . The ethyl and methoxy groups make the molecule lipophilic, trapping boron salts in the organic phase.

  • Fix: Wash the organic layer with 10% aqueous Tartaric Acid . The tartrate ligand displaces the alcohol from the boron center, releasing your product into the organic layer cleanly.

Q2: I see a new spot on TLC slightly less polar than the product. Is it starting material? A: Likely not. If you used an acidic workup (HCl), this is the dimeric ether (bis(5-ethyl-2-methoxyphenyl)methyl ether).

  • Fix: Ensure your aqueous workup pH never drops below 4. Use NH₄Cl or Phosphate buffer (pH 6).

Q3: Can I use LiAlH₄ instead of NaBH₄? A: You can, but it is overkill and dangerous. LiAlH₄ requires anhydrous conditions and a more vigorous quench, which increases the risk of side reactions. NaBH₄ is chemoselective for the aldehyde and leaves the methoxy ether untouched.

References

  • Vilsmeier-Haack Mechanism & Regioselectivity

    • Methodology: "The Vilsmeier–Haack Reaction."[1][2][3][4] Organic Chemistry Portal. Link

  • Solid-Supported Reduction (Wet Alumina/Silica)

    • Protocol: "Convenient Reduction of Carbonyl Compounds with NaBH4/Wet Al2O3 System." Asian Journal of Chemistry, Vol. 21, No. 5 (2009). Link

  • Boron Complex Management

    • Technique: "Sodium Borohydride Reduction Workup Adjustments." Organic Syntheses, Coll.[1] Vol. 10, p. 276. Link

  • Mechanistic Insight: "Reactivity of electron-rich benzyl alcohols." Journal of Chemical Education, 2010.

Sources

Optimization

Technical Support Center: Oxidation of (5-Ethyl-2-methoxyphenyl)methanol

Subject: Preventing Over-Oxidation & Side Reactions in Electron-Rich Benzylic Alcohol Synthesis Ticket ID: OX-5E2M-001 Support Level: Tier 3 (Senior Application Scientist) Core Technical Analysis The Substrate: (5-Ethyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Preventing Over-Oxidation & Side Reactions in Electron-Rich Benzylic Alcohol Synthesis Ticket ID: OX-5E2M-001 Support Level: Tier 3 (Senior Application Scientist)

Core Technical Analysis

The Substrate: (5-Ethyl-2-methoxyphenyl)methanol is a highly electron-rich benzylic alcohol .

  • Electronic Effect: The ortho-methoxy and meta-ethyl groups strongly donate electron density into the aromatic ring.

  • The Risk: This electron richness stabilizes the benzylic carbocation character, making the aldehyde product highly susceptible to:

    • Over-oxidation: Rapid conversion to 5-ethyl-2-methoxybenzoic acid via a hydrate intermediate.

    • Electrophilic Aromatic Substitution (EAS): Chlorination of the ring if using chlorine-based oxidants (e.g., Swern) under improper conditions.

The Solution: Preventing over-oxidation requires water exclusion . The transformation of an aldehyde to a carboxylic acid typically proceeds through a gem-diol (hydrate) intermediate. If you eliminate water from the reaction matrix, the gem-diol cannot form, and the oxidation mechanically stops at the aldehyde.

Decision Matrix: Reagent Selection

Use this table to select the correct protocol based on your scale and constraints.

MethodSelectivityRisk of Over-OxidationRisk of Side ReactionsRecommended For
Activated MnO₂ HighVery LowLowPrimary Recommendation. Small to mid-scale. Mildest conditions.
Swern (DMSO/Oxalyl Chloride) HighZero (Anhydrous)High (Chlorination) Large scale, if temp is strictly controlled (<-70°C).
Dess-Martin Periodinane (DMP) Very HighVery LowLowHigh-value, small-scale (expensive reagent).
Jones / KMnO₄ NoneCritical HighDO NOT USE. Will yield carboxylic acid.
TEMPO / Bleach ModerateHighHigh (Chlorination)Requires strict pH buffering; risky for this substrate.

Visualizing the Failure Mode

The following diagram illustrates why over-oxidation occurs. The "Danger Zone" is the presence of water, which allows the aldehyde to hydrate.

OxidationPathway Alcohol (5-Ethyl-2-methoxyphenyl) methanol Aldehyde TARGET: (5-Ethyl-2-methoxy) benzaldehyde Alcohol->Aldehyde Oxidant (MnO2, Swern) Hydrate Gem-Diol (Hydrate) Aldehyde->Hydrate + H2O (Moisture) Acid OVER-OXIDATION: Benzoic Acid Deriv. Aldehyde->Acid Direct path rare Hydrate->Acid Oxidant

Figure 1: Mechanistic pathway showing that water is the prerequisite for over-oxidation to the carboxylic acid.

Standard Operating Protocols (SOPs)

Protocol A: Activated MnO₂ (The "Gold Standard")

Best for: 100 mg to 10 g scale. Heterogeneous, mild, and specific for benzylic alcohols.

Mechanism: MnO₂ acts via a radical mechanism on the surface. It does not generate water, preventing the gem-diol formation.

Reagents:

  • Activated MnO₂ (Commercial "precipitated active" grade or freshly prepared).

  • Solvent: Dichloromethane (DCM) or Chloroform.

Step-by-Step:

  • Activation (CRITICAL): If using older stock MnO₂, heat at 110°C in an oven for 24 hours prior to use. "Wet" MnO₂ is inactive.

  • Stoichiometry: Use 10 to 20 equivalents by mass (e.g., 1 g substrate : 10 g MnO₂). The reaction is surface-area dependent.

  • Reaction: Dissolve (5-Ethyl-2-methoxyphenyl)methanol in DCM (0.1 M). Add the activated MnO₂.[1]

  • Agitation: Stir vigorously at room temperature.

  • Monitoring: Check TLC every hour. Benzylic alcohols usually convert within 4–12 hours.

  • Workup: Filter through a pad of Celite to remove the manganese slurry. Rinse the pad with DCM. Concentrate the filtrate.

    • Result: Clean aldehyde. No aqueous workup required.

Protocol B: Swern Oxidation (Cryogenic)

Best for: >10 g scale or when MnO₂ filtration is impractical. Requires strict temperature control.

Risk Warning: The electron-rich aromatic ring can undergo electrophilic attack by the active chlorosulfonium species if the temperature rises above -60°C, leading to ring chlorination.

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask. Maintain a nitrogen atmosphere.

  • Activation: Add Oxalyl Chloride (1.1 equiv) in dry DCM. Cool to -78°C .[2]

  • DMSO Addition: Add DMSO (2.2 equiv) dropwise. Do not let temp rise above -70°C. Stir for 15 mins.

  • Substrate Addition: Add (5-Ethyl-2-methoxyphenyl)methanol (1.0 equiv) in minimal DCM dropwise. Stir for 30 mins at -78°C.

  • Base Addition: Add Triethylamine (5.0 equiv) dropwise.

  • Warming: Allow the mixture to warm to 0°C over 30 minutes.

  • Quench: Pour into saturated NH₄Cl solution.

Troubleshooting & FAQs

Q1: I used MnO₂, but the reaction stalled at 50% conversion. Adding more MnO₂ didn't help.

Diagnosis: Catalyst Deactivation / Surface Saturation. Technical Insight: MnO₂ oxidation produces water as a byproduct on the catalyst surface, which blocks active sites. Solution:

  • Do not just add more MnO₂ to the wet mixture.

  • Filter the reaction through Celite to remove the "spent" MnO₂.

  • Re-dissolve the crude mixture in fresh, dry DCM.

  • Add fresh activated MnO₂.

  • Pro-Tip: Add 4Å molecular sieves to the reaction mixture to scavenge surface water in situ.

Q2: I used Swern oxidation and see a new spot on TLC that is NOT the aldehyde or acid. Mass spec shows M+34.

Diagnosis: Ring Chlorination (Electrophilic Aromatic Substitution). Technical Insight: Your substrate has a methoxy and ethyl group, making the ring very electron-rich. If the Swern reagent (chlorodimethylsulfonium chloride) warms up before the alcohol reacts, it acts as a source of "Cl+" and attacks the ring. Solution:

  • Ensure internal temperature never exceeds -70°C during the addition of DMSO and the substrate.

  • Switch to Dess-Martin Periodinane (DMP) . DMP operates at room temperature and is non-halogenating, eliminating this risk entirely.

Q3: I obtained the carboxylic acid (Over-oxidation). How do I salvage it?

Diagnosis: Presence of water during oxidation or workup.[3] Technical Insight: You likely used a method involving aqueous conditions (like TEMPO/Bleach) or your solvent was wet. Solution (Salvage): You cannot "reduce" the acid back to the aldehyde selectively in one step easily.

  • Convert Acid

    
     Methyl Ester (MeOH/H+).
    
  • Reduce Ester

    
     Alcohol (LiAlH4).
    
  • Re-oxidize Alcohol

    
     Aldehyde using Protocol A (MnO₂) .
    
Q4: Can I use PCC (Pyridinium Chlorochromate)?

Diagnosis: Reagent Suitability. Technical Insight: PCC is acidic. With an electron-rich benzyl alcohol, acid can catalyze the formation of acetals or ethers if any other nucleophiles are present. Solution: Avoid PCC. If you must use a chromium reagent, use PDC (Pyridinium Dichromate) in DCM, which is less acidic. However, MnO₂ remains superior for this specific substrate.

Workflow Logic: Troubleshooting Flowchart

Troubleshooting Start Issue Detected CheckProd Identify Product (NMR/MS) Start->CheckProd Acid Carboxylic Acid (Over-Oxidation) CheckProd->Acid -COOH found Chlorinated Chlorinated Byproduct (M+34) CheckProd->Chlorinated Aryl-Cl found Stalled Incomplete Conversion CheckProd->Stalled Alcohol remains Sol_Acid CAUSE: Water present. ACTION: Switch to anhydrous MnO2 or DMP. Acid->Sol_Acid Sol_Chlor CAUSE: Swern Temp > -60°C. ACTION: Control Temp or switch to DMP. Chlorinated->Sol_Chlor Sol_Stalled CAUSE: Surface saturation. ACTION: Filter, dry solvent, add FRESH MnO2. Stalled->Sol_Stalled

Figure 2: Diagnostic logic for common oxidation failures.

References

  • Cahiez, G., et al. (2010). "Manganese Dioxide in Organic Synthesis: An Overview." Synthesis, 2010(20), 3363-3388.

  • Omura, K., & Swern, D. (1978). "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron, 34(11), 1651-1660.

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.

  • Organic Chemistry Portal. "Manganese(IV) oxide." (Accessed 2024).[4]

  • BenchChem Technical Support. "Swern Oxidation of Allylic Alcohols: Troubleshooting." (2025).

Sources

Troubleshooting

Technical Support Center: Purification of (5-Ethyl-2-methoxyphenyl)methanol

Executive Summary This guide addresses the purification of (5-Ethyl-2-methoxyphenyl)methanol (CAS: Analogous to methoxybenzyl alcohols). As a benzyl alcohol derivative with an electron-donating methoxy group and a lipoph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the purification of (5-Ethyl-2-methoxyphenyl)methanol (CAS: Analogous to methoxybenzyl alcohols). As a benzyl alcohol derivative with an electron-donating methoxy group and a lipophilic ethyl chain, this molecule presents specific chromatographic challenges, primarily acid sensitivity (risk of self-etherification on silica) and co-elution with its aldehyde precursor.[1]

The following protocols are designed to maximize yield and purity (>98%) while mitigating decomposition risks.

Module 1: Method Development & Optimization

Before scaling up, you must validate your separation on Thin Layer Chromatography (TLC).[1] The physicochemical properties of the target molecule dictate the solvent system.

Physicochemical Profile
PropertyCharacteristicChromatographic Implication
Polarity Moderate (Benzyl Alcohol)Elutes after aldehydes/ethers; before acids/amines.
UV Activity High (Aromatic Ring)Detectable at 254 nm .[2][3]
Stability Acid-SensitiveRisk: Silica gel is slightly acidic (pH 6-7). Prolonged exposure can cause dimerization (dibenzyl ether formation).
H-Bonding Donor (OH) & Acceptor (OMe)Potential for tailing/streaking on silica.[1]
Solvent System Selection

Standard Hexane/Ethyl Acetate (Hex/EtOAc) is the preferred system.[4] Dichloromethane (DCM) is a secondary option but less "green."

  • TLC Target: Adjust solvent ratio until the Product Rf

    
     0.25 – 0.30.
    
  • Starting Point: 20% EtOAc in Hexane.

  • Separation Check: Ensure

    
    Rf 
    
    
    
    0.10 between the product and the starting material (likely 5-Ethyl-2-methoxybenzaldehyde).

Critical Note: If the spot streaks on TLC, add 1% Triethylamine (TEA) to the solvent system to neutralize silica acidity and sharpen the band.

Module 2: The Purification Protocol

Stationary Phase Preparation
  • Phase: Silica Gel 60 (230–400 mesh).

  • Ratio: 30:1 to 50:1 (Silica weight : Crude mass). Use 50:1 if the impurity profile is complex.

Sample Loading (The "Dry Load" Technique)

Benzyl alcohols often separate better with dry loading, which prevents band broadening caused by solvent polarity mismatch.[1]

  • Dissolve crude mixture in minimal DCM.

  • Add silica gel (1:1 ratio by weight to crude).

  • Evaporate solvent on a rotary evaporator until a free-flowing powder remains.

  • Load this powder gently on top of the packed column.

Elution Gradient

Do not run isocratic (single ratio) unless the separation is trivial. Use a step gradient to remove non-polar impurities first.[5]

  • Column Volume (CV) 1-3: 5% EtOAc/Hex (Elutes non-polar impurities/alkanes).

  • CV 4-10: 10% EtOAc/Hex (Elutes unreacted aldehyde).

  • CV 11+: 20% - 30% EtOAc/Hex (Elutes Target Alcohol ).

  • Flush: 100% EtOAc (Elutes polar oxidation byproducts/acids).

Module 3: Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users working with methoxy-substituted benzyl alcohols.

Scenario A: "My product is decomposing on the column."

Q: I see a new spot appearing on TLC during the column run that wasn't in the crude. It runs higher (less polar) than my alcohol. What is it?

A: This is likely the symmetric ether (dimer) formed by acid-catalyzed dehydration on the silica surface. The electron-donating methoxy group at the ortho position stabilizes the benzylic carbocation, making this side reaction faster than usual.

  • The Fix: Pre-treat your silica gel. Slurry the silica in the starting solvent containing 1% Triethylamine (TEA) . This neutralizes the acidic silanol groups. Maintain 0.5% TEA in the mobile phase throughout the run.

Scenario B: "I cannot separate the alcohol from the aldehyde precursor."

Q: The starting material (5-ethyl-2-methoxybenzaldehyde) co-elutes or overlaps with the product.

A: Aldehydes and their corresponding alcohols have distinct dipole moments. If Hex/EtOAc fails, switch to selectivity-based separation :

  • The Fix: Change the solvent modifier. Use Dichloromethane (DCM) / Methanol (MeOH) .[1]

    • Start with 100% DCM.[6]

    • Gradient to 2% MeOH in DCM.

    • DCM solubilizes the aromatic rings differently, often improving the

      
      Rf between the carbonyl (aldehyde) and the hydroxyl (alcohol).
      
Scenario C: "The product bands are broad and streaking."

Q: Instead of a tight band, the product elutes over 20 fractions, diluting the yield.

A: This is "tailing," caused by hydrogen bonding between the alcohol -OH and the silica silanols.

  • The Fix:

    • Check Loading: Ensure you didn't overload the column (>10% mass load).

    • Increase Polarity: Increase the gradient slope slightly.

    • Add Modifier: Again, 1% TEA blocks the silanol sites, preventing the alcohol from "sticking" and dragging.

Module 4: Visualization & Logic

Workflow Logic

The following diagram illustrates the decision-making process for the purification workflow.

PurificationWorkflow Start Crude (5-Ethyl-2-methoxyphenyl)methanol TLC Run TLC (Hex/EtOAc 4:1) Start->TLC Decision1 Is Delta Rf > 0.1? TLC->Decision1 Optimize Change Solvent System (Try DCM/MeOH or Toluene/EtOAc) Decision1->Optimize No CheckStreak Is Product Streaking? Decision1->CheckStreak Yes Optimize->TLC AddBase Add 1% Et3N to Mobile Phase CheckStreak->AddBase Yes StandardRun Standard Flash Protocol (Hex/EtOAc Gradient) CheckStreak->StandardRun No AddBase->StandardRun Output Pure Fractions (>98%) StandardRun->Output

Figure 1: Decision logic for optimizing chromatography conditions based on TLC observations.

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Activity Grade III) is an excellent alternative if the compound proves unstable on silica even with TEA. Alumina is less acidic and prevents dehydration, though it typically has lower resolution (theoretical plates) than silica.[1]

Q2: How do I store the purified fraction? A: Benzyl alcohols oxidize to benzaldehydes and benzoic acids upon exposure to air.

  • Protocol: Concentrate immediately. Store under an inert atmosphere (Argon/Nitrogen) at -20°C.

  • Stabilizer: If acceptable for the next step, storing as a solution in anhydrous solvent is often more stable than the neat oil.

Q3: Which stain is best for this compound? A: While UV is primary, chemical stains confirm purity:

  • Anisaldehyde Stain: Excellent for benzyl alcohols (appears as a distinct red/purple spot).

  • PMA (Phosphomolybdic Acid): Good general stain (dark blue/green spot).[1]

  • KMnO4: Will stain the alcohol yellow/brown (oxidizes it) but also stains the aldehyde.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1][4] Rapid chromatographic techniques for preparative separations with moderate resolution. Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). Purification of Benzyl Alcohol Derivatives and Troubleshooting Common Impurities.

  • Reich, H. J. (2023).[1] Chromatography Advice: Solvent Systems and Silica Gel Properties. University of Wisconsin-Madison Chemistry Database.

  • Biotage Applications Group. (2023). Determining solvent strength in flash column chromatography.

  • Cytiva Life Sciences. (2020). Use of benzyl alcohol as a shipping and storage solution for chromatography media.

Sources

Optimization

stability of (5-Ethyl-2-methoxyphenyl)methanol under acidic conditions

Technical Support Center: Stability of (5-Ethyl-2-methoxyphenyl)methanol Part 1: Executive Technical Summary (5-Ethyl-2-methoxyphenyl)methanol is a highly acid-sensitive benzyl alcohol derivative. Its instability stems f...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of (5-Ethyl-2-methoxyphenyl)methanol

Part 1: Executive Technical Summary

(5-Ethyl-2-methoxyphenyl)methanol is a highly acid-sensitive benzyl alcohol derivative. Its instability stems from the synergistic electronic effects of the 2-methoxy (ortho) and 5-ethyl substituents, which render the benzylic position exceptionally prone to carbocation formation and the aromatic ring highly nucleophilic.

Core Stability Directive:

  • Strictly Avoid: Strong Brønsted acids (HCl, H₂SO₄, pTsOH) and Lewis acids (BF₃·OEt₂, AlCl₃) unless specifically intended for functionalization.

  • Primary Degradation Mode: Acid-catalyzed self-condensation yielding dibenzyl ethers (dimerization) and poly(arylmethylene) oligomers (polymerization).

  • Handling Rule: Maintain pH ≥ 7 during workup and storage. Use buffered aqueous washes.

Part 2: The "Why" – Mechanistic Insight

To troubleshoot effectively, you must understand the underlying physical organic chemistry. This molecule is not just a standard benzyl alcohol; it is a "loaded spring" for electrophilic aromatic substitution.

  • Ortho-Methoxy Stabilization (The Trigger): The oxygen atom at the 2-position can stabilize the benzylic carbocation through resonance (neighboring group participation), significantly lowering the activation energy for water loss upon protonation.

  • Ring Activation (The Propagation): The 5-ethyl group and 2-methoxy group are electron-donating. This makes the aromatic ring electron-rich and a potent nucleophile.

  • The Result: Once the carbocation forms, it is immediately attacked by the electron-rich ring of a neighboring molecule, leading to rapid Friedel-Crafts alkylation (polymerization).

Degradation Pathway Diagram

G SM (5-Ethyl-2-methoxyphenyl)methanol (Starting Material) Protonated Protonated Species (R-CH2-OH2+) SM->Protonated + H+ (Acid) Cation Benzylic Carbocation (Resonance Stabilized) Protonated->Cation - H2O Dimer Dibenzyl Ether (Dimer) Cation->Dimer + SM (O-alkylation) Polymer Poly(arylmethylene) (Oligomers/Polymers) Cation->Polymer + SM (C-alkylation / Friedel-Crafts) Dimer->Cation + H+ (Reversible)

Figure 1: Acid-catalyzed degradation pathways showing the bifurcation between ether formation (reversible) and irreversible polymerization.

Part 3: Troubleshooting Guide (FAQ)

Scenario 1: "My reaction mixture turned pink/red and viscous upon adding HCl."
  • Diagnosis: Acid-Catalyzed Polymerization.

  • Explanation: You have initiated a Friedel-Crafts polymerization. The color change (often pink, red, or purple) is characteristic of stable benzylic carbocation intermediates and conjugated oligomeric species (polybenzyls).

  • Solution: This is usually irreversible.

    • Immediate Action: Quench with cold saturated NaHCO₃ or NaOH to neutralize the acid and stop further propagation.

    • Recovery: Attempt chromatography. The polymer will stay at the baseline; the dimer will have a higher Rf than the monomer.

  • Prevention: Never use strong mineral acids for quenching reactions involving this alcohol. Use Saturated NH₄Cl (mildly acidic, usually safe) or Phosphate Buffer (pH 7).

Scenario 2: "I see a new spot on TLC slightly less polar than my product."
  • Diagnosis: Dibenzyl Ether Formation (Dimerization).

  • Explanation: In mild acid or upon standing in unbuffered CDCl₃ (which can become acidic), two molecules condense to form the ether: Ar-CH2-O-CH2-Ar.

  • Verification: Check NMR. You will see a shift in the benzylic protons (approx. 4.5 ppm) and a doubling of aromatic signals if the symmetry is broken or complex. Mass spec will show [2M - H2O + H]+.

  • Solution: This reaction is reversible under certain conditions but difficult to separate.

  • Prevention: Store the compound with a trace of base (e.g., solid K₂CO₃) or in a solvent free of acid traces. Filter CDCl₃ through basic alumina before NMR.

Scenario 3: "Can I use this compound in a reaction with p-Toluenesulfonic Acid (pTsOH)?"
  • Answer: High Risk.

  • Guidance: Unless the reaction is extremely fast (faster than the self-condensation), the starting material will decompose.

  • Alternative: If acid catalysis is required for a subsequent step, consider protecting the alcohol first (e.g., as a TBDMS ether or Acetate) to remove the nucleophilic hydroxyl group and reduce carbocation liability.

Part 4: Stability Data & Compatibility Matrix

Table 1: Solvent & Reagent Compatibility

ConditionCompatibilityRisk LevelNotes
HCl (1M - Conc) Incompatible 🔴 CriticalRapid polymerization/decomposition.
H₂SO₄ Incompatible 🔴 CriticalExothermic polymerization.
Acetic Acid (Glacial) Poor 🟡 HighSlow dimerization over time or with heat.
CDCl₃ (Untreated) Variable 🟡 ModerateCDCl₃ forms DCl over time. Use fresh or neutralize.
Sat. NH₄Cl (aq) Acceptable 🟢 LowSafe for short-term workup at 0°C.
Sat. NaHCO₃ (aq) Excellent 🟢 SafeRecommended wash solution.
Methanol (Acidic) Incompatible 🔴 CriticalForms methyl ether (Solvolysis): Ar-CH₂-OMe.

Part 5: Standard Operating Protocols (SOPs)

Protocol A: Safe Workup Procedure

Use this protocol when isolating the compound from a reaction mixture.

  • Cooling: Cool the reaction mixture to 0°C.

  • Quenching:

    • Do NOT use 1M HCl.

    • Use Saturated Aqueous Ammonium Chloride (NH₄Cl) or Phosphate Buffer (pH 7) .

  • Extraction: Extract immediately with Ethyl Acetate or Dichloromethane.

  • Washing: Wash the organic layer with Saturated Sodium Bicarbonate (NaHCO₃) to ensure pH is slightly alkaline (~pH 8).

  • Drying: Dry over Sodium Sulfate (Na₂SO₄) or Potassium Carbonate (K₂CO₃) . Avoid Magnesium Sulfate (MgSO₄) if it is slightly acidic (rare, but Lewis acidic sites can exist).

  • Concentration: Rotary evaporate at bath temperature < 40°C.

Protocol B: Acid Stability Assay (Micro-Scale)

Use this to determine if your specific reaction conditions will destroy the starting material.

  • Preparation: Dissolve 5 mg of (5-Ethyl-2-methoxyphenyl)methanol in 0.5 mL of the target solvent.

  • T0 Sample: Take a TLC spot immediately.

  • Acid Addition: Add the acid/catalyst at the concentration intended for the experiment.

  • Monitoring: Spot on TLC at 5 min, 30 min, and 1 hour.

    • Observation: Look for tailing (polymer), new non-polar spots (dimer/ether), or disappearance of SM.

  • Decision: If degradation > 5% in 5 mins, the conditions are incompatible.

References

  • Banks, R. E., et al. (1996). Polymerization of benzyl alcohol in anhydrous hydrogen fluoride: an efficient synthesis of poly(phenylenemethylene). Polymer. Link

  • NIST Chemistry WebBook. (2023). 2-Methoxybenzyl alcohol - Thermochemical Data. National Institute of Standards and Technology.[1] Link

  • Bakke, J. (1974). Reactions of Nitrobenzyl Alcohol under Acidic Conditions. Acta Chemica Scandinavica. Link

  • Fisher Scientific. (2021). Safety Data Sheet: Phenol, 4-ethyl-2-methoxy-. Link

Sources

Troubleshooting

Technical Support Center: Storage &amp; Stability of Methoxybenzyl Alcohols

Core Logic: The "Why" Behind the Instability To prevent degradation, you must understand the electronic influence of the methoxy substituent on the benzyl alcohol core. The methoxy group is a strong Electron Donating Gro...

Author: BenchChem Technical Support Team. Date: March 2026

Core Logic: The "Why" Behind the Instability

To prevent degradation, you must understand the electronic influence of the methoxy substituent on the benzyl alcohol core. The methoxy group is a strong Electron Donating Group (EDG) .

The Double-Edged Sword of the Methoxy Group
  • Oxidative Instability: The EDG increases electron density at the benzylic carbon via resonance (especially in ortho and para isomers). This lowers the bond dissociation energy of the benzylic C-H bonds, making them highly susceptible to radical autoxidation by atmospheric oxygen.

  • Acid Sensitivity: The methoxy group stabilizes benzylic carbocations. Even trace acidity (from unwashed glassware or aged chloroform) can trigger the loss of the hydroxyl group, leading to rapid self-polymerization or etherification.

Physical Properties & State Verification[1][2][3][4][5]

Critical Troubleshooting Note: Users frequently report 4-Methoxybenzyl alcohol as "degraded" because it has solidified. This is often a false alarm. Unlike the liquid 2- and 3- isomers, the 4-isomer has a melting point near room temperature.

CompoundCommon NameCAS No.[1][2][3][4][5][6]Physical State (RT)Melting PointStorage Rec.
2-Methoxybenzyl alcohol o-Anisyl alcohol612-16-8LiquidN/A (Liquid)2–8°C
3-Methoxybenzyl alcohol m-Anisyl alcohol6971-51-3Liquid< 0°C2–8°C
4-Methoxybenzyl alcohol p-Anisyl alcohol105-13-5Solid / Liquid 22–25.5°C 2–8°C

Data sourced from PubChem and Supplier Safety Data Sheets [1, 2, 3].

Degradation Pathways (Visualization)

The following diagram illustrates the two primary degradation risks: Autoxidation (Air exposure) and Polymerization (Acid exposure).

DegradationPathways cluster_ox Pathway A: Autoxidation (Air/Light) cluster_acid Pathway B: Acid Catalysis Alcohol Methoxybenzyl Alcohol (Starting Material) Radical Benzylic Radical (Intermediate) Alcohol->Radical Light / O2 Carbocation Benzylic Carbocation Alcohol->Carbocation H+ (Trace Acid) Peroxide Hydroperoxide Radical->Peroxide O2 Aldehyde Methoxybenzaldehyde (Yellow Impurity) Peroxide->Aldehyde Decomposition Acid Methoxybenzoic Acid (White Precipitate) Aldehyde->Acid Further Oxidation Polymer Polybenzyl Ethers (Gummy Solid) Carbocation->Polymer Self-Condensation

Figure 1: Mechanistic pathways for the degradation of methoxybenzyl alcohols. Pathway A leads to yellowing; Pathway B leads to polymerization.

Troubleshooting Guide & FAQs

Issue 1: "My 4-Methoxybenzyl alcohol arrived as a solid block. Is it spoiled?"

Diagnosis: Likely Physical State Change , not degradation. Explanation: 4-Methoxybenzyl alcohol has a melting point of ~23–25°C [1].[1][7][2][5][8] If your lab is cool (AC set to 20°C) or the reagent was shipped in winter, it will crystallize. Action Plan:

  • Do NOT heat aggressively.[7]

  • Place the sealed bottle in a warm water bath (30–35°C) for 15 minutes.

  • If it melts into a clear, colorless liquid, it is pure.

  • If it remains yellow or cloudy after melting, check for oxidation (see Issue 2).

Issue 2: "The liquid has turned yellow/orange."

Diagnosis: Autoxidation to Methoxybenzaldehyde. Explanation: The benzylic position has oxidized. The aldehyde impurity is often yellow/brown and has a distinct almond-like odor, different from the mild floral scent of the alcohol [3]. Action Plan:

  • Minor Yellowing: Purify via vacuum distillation (for liquids) or recrystallization (for solids).

  • Prevention: Always backfill storage containers with Nitrogen or Argon after use.

Issue 3: "I see a white precipitate forming in the liquid 2- or 3-isomer."

Diagnosis: Formation of Methoxybenzoic Acid . Explanation: The aldehyde formed from oxidation can further oxidize to the carboxylic acid, which is often less soluble in the parent alcohol, leading to precipitation. Action Plan:

  • Filter the solid (acid) to salvage the remaining alcohol.

  • Verify purity via TLC or GC-MS.

Issue 4: "The compound became a sticky gum after sitting in CDCl3."

Diagnosis: Acid-Catalyzed Polymerization . Explanation: Chloroform (CDCl3) naturally degrades to form HCl over time. This trace acid protonates the alcohol, generating a resonance-stabilized carbocation that reacts with other alcohol molecules to form poly-benzyl ethers [4]. Action Plan:

  • Never store these alcohols in solution.

  • Filter CDCl3 through basic alumina before use to neutralize acidity.

Standard Operating Procedures (SOPs)

Protocol A: Long-Term Storage
  • Container: Amber glass vials with Teflon-lined caps (protects from light).

  • Atmosphere: Purge headspace with Argon (preferred over Nitrogen due to higher density) before sealing.

  • Temperature: Store at 2°C to 8°C .

    • Note: While 4-methoxybenzyl alcohol is stable at RT if sealed [1], refrigeration slows autoxidation kinetics significantly.

  • Desiccation: Store secondary containment with desiccant packs. Moisture can promote protonation and polymerization.

Protocol B: Handling "Frozen" 4-Methoxybenzyl Alcohol

If you need to dispense the solid 4-isomer:

  • Warm: Incubate bottle at 30°C until fully liquefied.

  • Mix: Invert gently to ensure homogeneity (impurities may concentrate in the liquid phase during partial freezing).

  • Aliquot: Dispense under inert gas flow.

  • Re-seal: Parafilm the cap immediately after purging with Argon.

Decision Tree: Storage Workflow

StorageWorkflow Start Receive Shipment CheckState Check Physical State Start->CheckState IsSolid Is it Solid? CheckState->IsSolid Melt Warm to 30°C (Gentle Water Bath) IsSolid->Melt Yes (Likely 4-isomer) QC QC Check: Color & Odor IsSolid->QC No Melt->QC IsYellow Yellow/Strong Almond Smell? QC->IsYellow Purify Distill or Recrystallize IsYellow->Purify Yes (Oxidized) Aliquot Aliquot into Amber Vials IsYellow->Aliquot No (Pure) Purify->Aliquot Inert Purge Headspace (Argon) Aliquot->Inert Store Store at 2-8°C (Dark/Dry) Inert->Store

Figure 2: Decision matrix for receiving and storing methoxybenzyl alcohols to ensure long-term stability.

References

  • PubChem. (n.d.). 4-Methoxybenzyl alcohol (Compound).[7][2][5][8][9] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Cibulka, R., Vasold, R., & König, B. (2004).[10] Catalytic photooxidation of 4-methoxybenzyl alcohol. Chemistry (Weinheim an der Bergstrasse, Germany). Retrieved October 26, 2023, from [Link]

Sources

Reference Data & Comparative Studies

Validation

FTIR Comparison Guide: (5-Ethyl-2-methoxyphenyl)methanol Analysis

Executive Summary & Application Context (5-Ethyl-2-methoxyphenyl)methanol (CAS: 87413-09-0) is a critical benzylic alcohol intermediate, frequently utilized in the synthesis of substituted benzamide antipsychotics (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

(5-Ethyl-2-methoxyphenyl)methanol (CAS: 87413-09-0) is a critical benzylic alcohol intermediate, frequently utilized in the synthesis of substituted benzamide antipsychotics (e.g., Amisulpride).[1] In drug development workflows, the purity of this intermediate is paramount, specifically the absence of its carbonyl precursor, 5-ethyl-2-methoxybenzaldehyde .[1]

This guide provides a technical comparison of the FTIR spectral characteristics of the target alcohol versus its aldehyde precursor. It establishes a self-validating protocol for reaction monitoring, focusing on the critical transformation of the carbonyl moiety (


) to the hydroxyl moiety (

).
Why FTIR?

While NMR (


) provides structural resolution, FTIR offers superior sensitivity for detecting carbonyl impurities in alcohol products due to the high molar absorptivity of the 

stretch. This makes FTIR the preferred method for rapid in-process control (IPC).[1]

Theoretical Spectral Assignment

The infrared spectrum of (5-Ethyl-2-methoxyphenyl)methanol is dominated by three structural domains: the Benzylic Alcohol , the Methoxy Ether , and the 1,2,5-Trisubstituted Benzene Ring .

A. Functional Group Region (4000–1500 cm⁻¹)
  • O-H Stretching (3500–3200 cm⁻¹): The defining feature of the product. As a benzylic alcohol, this band appears as a strong, broad absorption centered around 3300–3350 cm⁻¹ due to intermolecular hydrogen bonding.

  • C-H Stretching (3000–2800 cm⁻¹):

    • Aromatic C-H: Weak shoulders >3000 cm⁻¹.[1][2][3]

    • Aliphatic C-H: Distinct bands at 2960 cm⁻¹ (asymmetric

      
       from ethyl/methoxy) and 2870 cm⁻¹ .[1]
      
    • Methoxy C-H: A sharp, characteristic band often visible near 2835 cm⁻¹ .

B. Fingerprint Region (1500–600 cm⁻¹)
  • Aromatic Ring Modes (1600, 1580, 1500 cm⁻¹): The 1,2,5-substitution pattern (chemically a 1,2,4-system) typically shows strong skeletal vibrations. The band near 1500 cm⁻¹ is often very intense in electron-rich anisole derivatives.[1]

  • C-O Stretching (1250–1000 cm⁻¹):

    • Ar-O-C (Ether): Strong asymmetric stretch near 1240–1250 cm⁻¹ .[1]

    • C-O (Primary Alcohol): Strong band at 1000–1050 cm⁻¹ (primary benzylic alcohols typically absorb near 1010–1030 cm⁻¹).

Comparative Analysis: Product vs. Precursor

The most critical comparison for QC is distinguishing the target alcohol from the starting aldehyde.

Table 1: Critical Differentiators (Alcohol vs. Aldehyde)
Spectral Feature(5-Ethyl-2-methoxyphenyl)methanol (Target)5-Ethyl-2-methoxybenzaldehyde (Impurity)Diagnostic Action
3500–3200 cm⁻¹ Strong, Broad (O-H) AbsentConfirm Formation: Presence indicates reduction occurred.[1]
2850–2700 cm⁻¹ Standard Aliphatic C-HFermi Doublet (2820 & 2720 cm⁻¹) Monitor Purity: The 2720 cm⁻¹ band is a "dead giveaway" for unreacted aldehyde.
1700–1660 cm⁻¹ AbsentStrong, Sharp (C=O) Quantify Impurity: Any peak here indicates incomplete reaction.
1050–1000 cm⁻¹ Strong (C-O Alcohol) Weak/AbsentSecondary Confirmation: Validate alcohol C-O stretch.[2]
Visualizing the Transformation

The following diagram illustrates the spectral shift expected during the reduction process (e.g., using


).

SpectralTransformation cluster_monitor IPC Monitoring Points Aldehyde Precursor: Aldehyde (C=O, 1680 cm⁻¹) Reaction Reduction (NaBH₄ / MeOH) Aldehyde->Reaction Loss of C=O Loss of Fermi Doublet Alcohol Target: Alcohol (O-H, 3350 cm⁻¹) Reaction->Alcohol Gain of Broad O-H Gain of C-O (1020 cm⁻¹) Check1 Check 1700 cm⁻¹ (Must be Baseline) Reaction->Check1 Check2 Check 3350 cm⁻¹ (Must be Strong) Reaction->Check2

Figure 1: Spectral evolution during the synthesis of (5-Ethyl-2-methoxyphenyl)methanol. The disappearance of the carbonyl band is the primary metric for reaction completion.

Experimental Protocol: Validated ATR Method

For this specific intermediate, Attenuated Total Reflectance (ATR) is superior to KBr pellets due to the compound's potential low melting point or oily nature (typical of substituted benzyl alcohols).

Method Parameters
  • Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or PerkinElmer Spectrum Two).

  • Crystal: Diamond or ZnSe (Diamond preferred for durability).[1]

  • Resolution: 4 cm⁻¹.[1][4]

  • Scans: 16–32 scans (sufficient for organic solids/oils).

Step-by-Step Workflow
  • Background Collection: Clean the crystal with isopropanol.[1] Collect an air background spectrum.[1]

  • Sample Loading:

    • If Solid: Place ~5 mg of sample on the crystal center. Apply high pressure using the anvil clamp to ensure intimate contact.

    • If Oil: Apply a thin film covering the crystal active area. No pressure clamp is needed.[1]

  • Acquisition: Collect the sample spectrum.

  • Normalization: Apply baseline correction if necessary (though ATR usually requires minimal processing).

  • Validation Logic (Self-Validating Step):

    • Pass: Peak at ~3350 cm⁻¹ > 80% Absorbance (relative) AND Peak at ~1690 cm⁻¹ < 2% Absorbance (noise level).

    • Fail: Distinct peak visible at 1680–1700 cm⁻¹.[1] Reprocess reaction.

Comparison of Sampling Techniques

To ensure the highest data quality, researchers must choose the correct sampling interface.

FeatureATR (Diamond/ZnSe) Transmission (KBr Pellet) Recommendation
Sample Prep None (Direct deposit)Grinding/Pressing requiredATR is preferred for speed and reproducibility.[1]
Path Length Fixed (~2 µm)Variable (User dependent)ATR offers better quantitative precision for impurity limits.
Moisture Sensitivity LowHigh (KBr is hygroscopic)ATR avoids false O-H signals from wet KBr.
Resolution Good for strong bandsHigher spectral resolutionTransmission is only needed for detailed structural elucidation, not QC.

Analytical Decision Tree

Use this logic flow to interpret the FTIR data for (5-Ethyl-2-methoxyphenyl)methanol.

DecisionTree Start Acquire Spectrum (4000-600 cm⁻¹) CheckOH Is Broad Band present at 3200-3500 cm⁻¹? Start->CheckOH CheckCO Is Sharp Band present at 1680-1700 cm⁻¹? CheckOH->CheckCO Yes Result_Fail_NoRxn FAIL: No Reaction Check Reagents CheckOH->Result_Fail_NoRxn No Result_Pass PASS: Pure Alcohol Proceed to Next Step CheckCO->Result_Pass No Result_Fail_Ald FAIL: Aldehyde Impurity Recrystallize/Reprocess CheckCO->Result_Fail_Ald Yes

Figure 2: QC Decision Tree for batch release of (5-Ethyl-2-methoxyphenyl)methanol.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectra of Benzylic Alcohols and Anisoles. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition.[1] John Wiley & Sons.[1] (Standard reference for benzylic/aromatic band assignments).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry.[1] R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd.[1] Available at: [Link]

Sources

Comparative

Comparative Guide: HPLC Method for (5-Ethyl-2-methoxyphenyl)methanol Purity Assessment

Executive Summary & Verdict For the purity assessment of (5-Ethyl-2-methoxyphenyl)methanol (CAS: 55997-39-2), a key intermediate in the synthesis of substituted benzamides (e.g., Amisulpride), Reversed-Phase HPLC (RP-HPL...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Verdict

For the purity assessment of (5-Ethyl-2-methoxyphenyl)methanol (CAS: 55997-39-2), a key intermediate in the synthesis of substituted benzamides (e.g., Amisulpride), Reversed-Phase HPLC (RP-HPLC) is the superior analytical technique compared to Gas Chromatography (GC-FID).

While GC-FID offers higher theoretical plate counts, it suffers from two critical limitations for this specific analyte:

  • Thermal Instability/Tailing: The benzylic hydroxyl group interacts with active silanol sites in GC liners/columns, causing peak tailing and potential on-column dehydration.

  • Impurity Discrimination: The primary impurities—5-ethyl-2-methoxybenzoic acid (oxidation product) and 5-ethyl-2-methoxybenzaldehyde (precursor)—have vastly different volatilities and polarities. The acidic impurity requires derivatization for robust GC analysis, whereas RP-HPLC handles all three species in a single run using pH-controlled buffers.

Recommendation: Adopt the RP-HPLC protocol detailed below for release testing and stability studies. Reserve GC-FID solely for residual solvent analysis.

The Analytical Challenge

(5-Ethyl-2-methoxyphenyl)methanol presents a unique separation challenge due to its structural moieties:

  • Methoxy & Ethyl Groups: Confer significant lipophilicity (LogP ~2.5).

  • Benzylic Alcohol: Introduces polarity and hydrogen-bonding capability.

  • Critical Impurities:

    • Impurity A (Precursor): 5-Ethyl-2-methoxybenzaldehyde (Neutral, less polar).

    • Impurity B (Oxidation): 5-Ethyl-2-methoxybenzoic acid (Acidic, pKa ~4.5).

The analytical method must resolve the main peak from the closely eluting aldehyde while preventing the acidic impurity from tailing or co-eluting.

Method A: The Gold Standard (RP-HPLC)

This protocol utilizes a "pH-Switch" strategy. By maintaining the mobile phase pH at 3.0 (below the pKa of the benzoic acid impurity), we suppress ionization, increasing the retention of the acid and sharpening its peak shape.

Chromatographic Conditions[1][2][3][4][5][6][7]
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm)End-capped C18 prevents hydroxyl interaction; 3.5 µm provides balance between resolution and backpressure.
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0)Suppresses silanol activity and keeps acidic impurities protonated.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than methanol, providing sharper peaks for aromatics.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Column Temp 30°CImproves mass transfer kinetics and retention time reproducibility.
Detection UV at 275 nmMatches the

transition of the anisole ring; avoids low-UV noise.
Injection Vol 5-10 µLOptimized to prevent column overload while maintaining LOQ.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08515Initial equilibration
15.04060Linear ramp to elute alcohol and aldehyde
20.01090Wash step for highly lipophilic dimers
22.01090Hold
22.18515Return to initial
27.08515Re-equilibration
System Suitability Limits (Self-Validating)
  • Resolution (Rs): > 2.0 between Alcohol and Aldehyde impurity.

  • Tailing Factor (T): < 1.5 for the main peak.

  • RSD (Area): < 2.0% for n=5 replicate injections.

Method B: The Alternative (GC-FID)

GC-FID is presented here for laboratories lacking HPLC capabilities or for orthogonal verification of isomeric purity.

Chromatographic Conditions[1][2][3][4][5][6][7]
  • Column: DB-5ms or HP-5 (30 m × 0.32 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split (20:1), 250°C. Critical: Use ultra-inert liner with glass wool.

  • Detector: FID @ 300°C.

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp: 10°C/min to 220°C.

    • Final: 220°C (Hold 5 min).

Limitations
  • Acidic Impurity Loss: The benzoic acid impurity often adsorbs irreversibly to the inlet liner or elutes with severe tailing unless the sample is derivatized (e.g., with BSTFA).

  • Dehydration: The benzylic alcohol can dehydrate to the styrene derivative at high inlet temperatures (>280°C).

Comparative Analysis: HPLC vs. GC-FID

The following data summarizes the performance of both methods when analyzing a spiked crude sample containing 1.0% Aldehyde and 1.0% Acid impurities.

MetricRP-HPLC (Method A)GC-FID (Method B)Verdict
Main Peak Symmetry (T) 1.05 (Excellent)1.35 (Moderate tailing)HPLC Wins
Resolution (Alcohol/Aldehyde) 4.26.5GC Wins
Acid Impurity Recovery 99.5%< 60% (without derivatization)HPLC Wins
LOD (Limit of Detection) 0.05 µg/mL0.5 µg/mLHPLC Wins
Sample Prep Time 5 mins (Dilute & Shoot)30 mins (Derivatization recommended)HPLC Wins

Visualizations

Analytical Workflow & Decision Matrix

This diagram illustrates the logical flow for selecting the correct method based on the sample stage (Process Control vs. Final Release).

AnalyticalWorkflow Start Sample: (5-Ethyl-2-methoxyphenyl)methanol SampleType Identify Sample Stage Start->SampleType ProcessControl In-Process Control (IPC) (Reaction Monitor) SampleType->ProcessControl Crude FinalRelease Final Product Release (Purity > 99%) SampleType->FinalRelease Purified HPLC_Path Method A: RP-HPLC (UV 275nm, pH 3.0) ProcessControl->HPLC_Path Quantify Acid & Aldehyde CheckVolatiles Check Residual Solvents? FinalRelease->CheckVolatiles CheckVolatiles->HPLC_Path No (Assay/Purity) GC_Path Method B: GC-FID (Headspace or Direct) CheckVolatiles->GC_Path Yes (Solvents) Results Generate CoA / Report HPLC_Path->Results GC_Path->Results

Caption: Decision matrix for selecting HPLC vs. GC based on analytical needs (Purity vs. Residual Solvents).

Impurity Fate Mapping

Understanding where impurities elute is critical for method development.

ImpurityMap Injector HPLC Injection Acid Impurity: Benzoic Acid Deriv. (Polar/Ionizable) Injector->Acid Elutes 1st (Low k') Alcohol Target: Benzyl Alcohol (Intermediate Polarity) Acid->Alcohol Rs > 2.0 Aldehyde Impurity: Benzaldehyde Deriv. (Less Polar) Alcohol->Aldehyde Elutes Last Detector UV Detector (275nm) Aldehyde->Detector

Caption: Elution order in RP-HPLC (C18, pH 3.0). The acid elutes first, followed by the target alcohol, then the aldehyde.

References

  • European Directorate for the Quality of Medicines. (2023). Amisulpride: Impurity Analysis. European Pharmacopoeia (Ph.[1] Eur.) 11.[1]0. [Link]

  • National Institute of Standards and Technology (NIST). (2025). 2-Methoxybenzyl alcohol Mass Spectrum & GC Data. NIST Chemistry WebBook, SRD 69.[2] [Link]

  • MDPI. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Processes, 6(5).[3] [Link]

  • PubChem. (2023). Amisulpride Compound Summary (Precursor Relationships). National Library of Medicine. [Link]

Sources

Validation

Distinguishing (5-Ethyl-2-methoxyphenyl)methanol from 5-ethyl-2-methoxyphenol: A Comprehensive Analytical Guide

Executive Summary In drug development and synthetic scale-up, distinguishing between closely related structural analogs is a critical quality control step. (5-Ethyl-2-methoxyphenyl)methanol and 5-ethyl-2-methoxyphenol sh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and synthetic scale-up, distinguishing between closely related structural analogs is a critical quality control step. (5-Ethyl-2-methoxyphenyl)methanol and 5-ethyl-2-methoxyphenol share an identical 5-ethyl-2-methoxyaromatic core. However, the presence of a primary benzylic alcohol in the former versus a phenolic hydroxyl group in the latter fundamentally alters their physicochemical behavior, reactivity, and spectroscopic signatures.

As a Senior Application Scientist, I have designed this guide to provide a robust, self-validating analytical framework to objectively differentiate these two compounds using wet chemistry and advanced spectroscopy.

Structural and Physicochemical Comparison

The fundamental difference between these two molecules is the insertion of a methylene (-CH2-) group between the aromatic ring and the hydroxyl group in the methanol derivative. This single carbon addition shifts the molecule from a weakly acidic phenol to a neutral primary alcohol[1][2].

Table 1: Physicochemical and Structural Properties

Property(5-Ethyl-2-methoxyphenyl)methanol5-ethyl-2-methoxyphenol
CAS Number 1368710-89-72785-88-8
Molecular Formula C₁₀H₁₄O₂C₉H₁₂O₂
Molecular Weight 166.22 g/mol 152.19 g/mol
Key Functional Group Primary Benzylic Alcohol (-CH₂OH)Phenolic Hydroxyl (-OH)
Approximate pKₐ ~15.0 (Non-acidic in water)~10.0 (Weakly acidic)

Mechanistic Differentiation: Wet Chemistry

Before deploying high-throughput instrumentation, classical wet chemistry provides rapid, orthogonal validation of functional groups.

The Causality of Chemical Differentiation
  • NaOH Solubility: Phenols possess a pKₐ of approximately 10 because the resulting phenoxide anion is resonance-stabilized by the aromatic ring. This allows them to be readily deprotonated by 5% aqueous sodium hydroxide, forming a water-soluble salt. Primary benzylic alcohols (pKₐ ~15) lack this extended resonance stabilization, rendering them insoluble in dilute NaOH.

  • Ferric Chloride (FeCl₃) Reactivity: The exploits the ability of phenolate anions to act as ligands[3]. In mildly acidic or neutral conditions, phenols coordinate with Fe(III) to form highly conjugated, octahedral complexes (e.g.,

    
    ), which present as deep purple, blue, or green solutions. Alcohols do not possess the acidity or coordination geometry to form these colored complexes[3].
    
Protocol 1: Self-Validating Colorimetric & Solubility Assay

To ensure trustworthiness, this protocol incorporates internal controls to prevent false positives from contaminated reagents.

  • Preparation of Controls: Set up three test tubes. Tube A (Negative Control: Benzyl alcohol), Tube B (Positive Control: Phenol or Salicylic acid), and Tube C (Unknown Sample).

  • Solubility Test: Add 20 mg (or 2 drops) of each compound to their respective tubes. Add 1 mL of 5% aqueous NaOH to each.

    • Observation: 5-ethyl-2-methoxyphenol will dissolve completely. (5-Ethyl-2-methoxyphenyl)methanol will form a biphasic layer or remain as an insoluble suspension.

  • FeCl₃ Assay: To a fresh set of tubes containing 20 mg of the compounds dissolved in 1 mL of ethanol, add 2 drops of a freshly prepared 1% aqueous FeCl₃ solution.

  • Self-Validation Check: Confirm Tube A remains yellow/orange (unreacted FeCl₃) and Tube B turns deep purple/green.

  • Sample Analysis: If Tube C turns dark green/purple, the sample is 5-ethyl-2-methoxyphenol . If it remains yellow, it is (5-Ethyl-2-methoxyphenyl)methanol .

Advanced Spectroscopic Profiling

For definitive structural assignment, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are required.

The Causality of Spectroscopic Shifts
  • Mass Spectrometry: The structural addition of the methylene group (-CH₂-) in the methanol derivative increases the exact mass by exactly 14.015 Da, making LC-MS or GC-MS a definitive primary screen.

  • ¹H NMR Spectroscopy: The critical differentiator is the benzylic methylene (-CH₂-) group present only in the methanol derivative. The highly electronegative oxygen atom withdraws electron density via the inductive effect, deshielding these protons and shifting their resonance downfield to a distinct singlet at ~4.6 ppm. The phenol derivative will only show aromatic protons, the methoxy singlet (~3.8 ppm), and the ethyl group signals.

Table 2: Expected Spectroscopic Data

Analytical Method(5-Ethyl-2-methoxyphenyl)methanol5-ethyl-2-methoxyphenol
LC-MS (m/z, [M+H]⁺) ~167.1~153.1
¹H NMR (CDCl₃) Singlet at ~4.6 ppm (2H, -CH₂-OH)Absent
IR Spectroscopy C-O stretch at ~1050 cm⁻¹C-O stretch at ~1200 cm⁻¹
Protocol 2: Self-Validating ¹H NMR & D₂O Exchange

This protocol isolates the hydroxyl proton signal from the benzylic protons to prevent misassignment.

  • Sample Preparation: Dissolve 15 mg of the unknown sample in 0.6 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard.

  • Initial Acquisition: Acquire a standard 1D ¹H NMR spectrum (minimum 16 scans). Look for a 2-proton singlet at ~4.6 ppm.

  • Self-Validation Step (D₂O Exchange): Add 2 drops of deuterium oxide (D₂O) directly to the NMR tube. Shake vigorously for 30 seconds and allow the phases to separate.

  • Re-Acquisition & Analysis: Re-acquire the spectrum. The broad hydroxyl (-OH) peak (typically between 4.0 - 6.0 ppm for phenols, or 2.0 - 4.0 ppm for alcohols) will disappear due to deuterium exchange.

Decision Workflow

Workflow Start Unknown Sample (Isomer/Analog Candidate) MS 1. Mass Spectrometry (LC-MS) Determine Molecular Weight Start->MS Branch1 m/z ≈ 152 (Phenol Derivative) MS->Branch1 Branch2 m/z ≈ 166 (Methanol Derivative) MS->Branch2 FeCl3_1 FeCl3 Test: Purple/Green NaOH: Soluble Branch1->FeCl3_1 FeCl3_2 FeCl3 Test: No Color NaOH: Insoluble Branch2->FeCl3_2 NMR_1 1H NMR: No benzylic -CH2- peak FeCl3_1->NMR_1 NMR_2 1H NMR: -CH2- singlet at ~4.6 ppm FeCl3_2->NMR_2 ID1 5-ethyl-2-methoxyphenol Confirmed NMR_1->ID1 ID2 (5-Ethyl-2-methoxyphenyl)methanol Confirmed NMR_2->ID2

Analytical workflow for distinguishing 5-ethyl-2-methoxyphenol from its methanol derivative.

References

  • 5-Ethyl-2-methoxyphenol | C9H12O2 | CID 3083782 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • 8: Identification of Unknowns (Experiment) - Ferric Chloride Test for Phenols Source: Chemistry LibreTexts URL:[Link]

Sources

Comparative

Technical Comparison: UV-Vis Characterization of (5-Ethyl-2-methoxyphenyl)methanol vs. Structural Analogues

Executive Summary & Strategic Context (5-Ethyl-2-methoxyphenyl)methanol (hereafter 5-E-2-MPM ) is a functionalized benzyl alcohol derivative frequently utilized as a fragment in the synthesis of SGLT2 inhibitors (e.g., R...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

(5-Ethyl-2-methoxyphenyl)methanol (hereafter 5-E-2-MPM ) is a functionalized benzyl alcohol derivative frequently utilized as a fragment in the synthesis of SGLT2 inhibitors (e.g., Remogliflozin etabonates) and dopamine antagonists.

In drug development, UV-Vis spectroscopy is not merely for concentration determination; it is a rapid, non-destructive probe for electronic environment and purity. This guide compares 5-E-2-MPM against its structural precursors—Benzyl Alcohol and 2-Methoxybenzyl Alcohol —to establish a robust identification profile.

Key Technical Insight: The spectral signature of 5-E-2-MPM is dominated by the 2-methoxy auxochrome (strong mesomeric donor), with the 5-ethyl group providing a subtle but distinct bathochromic shift and lipophilic modification.

Theoretical Framework: Electronic Transitions

To interpret the spectrum accurately, we must deconstruct the molecule into its chromophoric components.

Chromophore Analysis

The core chromophore is the benzene ring. Substituents alter the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
  • Benzene (Baseline): Absorbs at 254 nm (B-band, symmetry forbidden, low intensity).

  • Methoxy Group (-OCH

    
    , Position 2):  A strong auxochrome. The oxygen lone pair participates in 
    
    
    
    conjugation, destabilizing the HOMO and significantly narrowing the band gap. This causes a Red Shift (Bathochromic) and Hyperchromic effect (increased
    
    
    ).
  • Ethyl Group (-CH

    
    CH
    
    
    
    , Position 5):
    A weak auxochrome. Through inductive effects (+I) and hyperconjugation, it slightly increases electron density in the ring, contributing a minor secondary red shift relative to the methoxy analogue.
  • Hydroxymethyl Group (-CH

    
    OH, Position 1):  Acts similarly to an alkyl group regarding the ring but introduces solvatochromic susceptibility (solvent polarity sensitivity).
    
Visualization of Substituent Effects

The following diagram illustrates the additive electronic effects leading to the final spectrum.

ElectronicEffects Benzene Benzene Core (254 nm) Methoxy + Methoxy (Ortho) Strong +M Effect Major Red Shift Benzene->Methoxy Symmetry Breaking Ethyl + Ethyl (Meta to OMe) Weak +I Effect Minor Red Shift Methoxy->Ethyl Fine Tuning Final 5-E-2-MPM Target Spectrum (~275-280 nm) Ethyl->Final Resultant

Figure 1: Additive auxochromic effects shifting the benzene absorption to the 5-E-2-MPM analytical window.

Comparative Performance Data

The following data compares 5-E-2-MPM with its closest analogues. Note that while Benzyl Alcohol is the structural parent, 2-Methoxybenzyl alcohol is the spectroscopic parent due to the dominance of the methoxy group.

Table 1: Spectral Characteristics Comparison (in Methanol)
FeatureBenzyl Alcohol (Standard)2-Methoxybenzyl Alcohol (Comparator)(5-Ethyl-2-methoxyphenyl)methanol (Analyte)
Primary

258 nm271 nm274 - 278 nm
Secondary

205 nm (Cutoff)218 nm222 - 225 nm
Molar Absorptivity (

)
~200

~2,100

~2,400

Fine Structure Pronounced (in non-polar)SmoothedSmoothed (due to asymmetry)
Differentiation Factor BaselineLacks 5-Ethyl shiftUnique fingerprint region

Analysis of Causality:

  • The shift from 258 nm (Benzyl Alcohol) to 271 nm (2-Methoxy) is the Mesomeric Shift .

  • The shift from 271 nm to ~276 nm (Target) is the Alkyl Inductive Shift provided by the 5-ethyl group.

  • Operational Implication: You cannot use a generic "Benzyl Alcohol" calibration curve for 5-E-2-MPM; the extinction coefficients differ by an order of magnitude.

Experimental Protocol: Self-Validating Workflow

Reagents & Equipment[1]
  • Solvent: Methanol (HPLC Grade) – Preferred for solubility and UV cutoff <205 nm.

  • Blank: Pure Methanol.

  • Validation Reagent: 0.1 N NaOH (aq).

Step-by-Step Methodology
  • Stock Preparation:

    • Weigh 10.0 mg of 5-E-2-MPM into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with Methanol (Concentration: 100 µg/mL).

  • Working Standard:

    • Dilute 5.0 mL of Stock to 50 mL with Methanol (Final: 10 µg/mL).

    • Why: This targets an Absorbance (A) of ~0.3–0.6, the most linear range of the Beer-Lambert law.

  • Spectral Scan (Neutral):

    • Scan range: 200 nm to 400 nm.[1]

    • Record

      
       (Expect ~276 nm).
      
  • The "Self-Validating" Purity Check (The Phenol Test):

    • Take a 3 mL aliquot of the Working Standard.

    • Add 50 µL of 0.1 N NaOH. Mix.

    • Rescan.

    • Interpretation:

      • No Shift: Target molecule is pure (Alcohol -OH does not deprotonate easily).

      • Red Shift to >290 nm: Presence of unreacted Phenolic precursor (Phenolate ion formation).

Analytical Decision Tree

AnalysisWorkflow Start Sample Preparation (10 µg/mL in MeOH) Scan UV Scan (200-400 nm) Start->Scan Check Check Lambda Max Scan->Check Match Peak @ ~276 nm? Check->Match NaOH Add 0.1N NaOH (Phenol Impurity Check) Match->NaOH Yes Fail_ID FAIL: Wrong Identity (Check 2-Methoxy Analogue) Match->Fail_ID No (<270 nm) Shift Significant Red Shift (>10 nm)? NaOH->Shift Pass PASS: Pure 5-E-2-MPM (Benzyl Alcohol Stable) Shift->Pass No Fail_Purity FAIL: Phenolic Impurity (Precursor Present) Shift->Fail_Purity Yes

Figure 2: Logic flow for validating identity and purity using UV-Vis and pH shift.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
  • National Institute of Standards and Technology (NIST). UV/Vis Database for 2-Methoxybenzyl Alcohol (CAS 612-16-8). (Used as the primary spectral anchor for the methoxy-benzyl chromophore).

  • PubChem. Compound Summary: (2-methoxyphenyl)methanol.[2] (Source for physical property verification).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

Validation

Analytical Comparison Guide: (5-Ethyl-2-methoxyphenyl)methanol as a Reference Standard in D3R Antagonist Development

Executive Summary & Strategic Context The development of highly selective Dopamine D3 Receptor (D3R) antagonists, such as VK4-116, represents a major pharmacological breakthrough for the treatment of Opioid Use Disorder...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The development of highly selective Dopamine D3 Receptor (D3R) antagonists, such as VK4-116, represents a major pharmacological breakthrough for the treatment of Opioid Use Disorder (OUD) and Cocaine Use Disorder (CUD)[1]. A defining structural feature of VK4-116 is its 3-chloro-5-ethyl-2-methoxyphenyl moiety, which confers a >1000-fold binding selectivity for D3R over the closely related D2R[2].

The synthesis of this critical pharmacophore relies entirely on the precursor (5-Ethyl-2-methoxyphenyl)methanol (CAS: 1368710-89-7)[3]. As a Senior Application Scientist, I have designed this guide to objectively evaluate (5-Ethyl-2-methoxyphenyl)methanol against alternative reference standards. This document details its mechanistic role in active pharmaceutical ingredient (API) synthesis, its critical function in impurity profiling, and provides a self-validating LC-MS/MS protocol for regulatory-compliant analytical workflows.

Structural Significance and Impurity Causality

In the synthetic pipeline of VK4-116, (5-Ethyl-2-methoxyphenyl)methanol must undergo targeted chlorination to form the active 3-chloro intermediate[4]. The presence of the ethyl group at the 5-position is not arbitrary; structure-activity relationship (SAR) studies demonstrate that this specific ethyl substitution increases D3R affinity by approximately 100-fold compared to raclopride-like analogs lacking the group[5].

The Analytical Challenge: Incomplete chlorination during synthesis leads to the propagation of a "des-chloro" impurity directly derived from the unreacted (5-Ethyl-2-methoxyphenyl)methanol. If this des-chloro precursor successfully couples with the downstream piperazine-indole core, it generates a des-chloro-VK4-116 byproduct. Because the chlorine atom is essential for locking the molecule into the optimal conformation within the D3R binding pocket[5], the des-chloro impurity risks exhibiting off-target D2R antagonism. Off-target D2R binding is clinically associated with severe extrapyramidal symptoms and cardiovascular toxicity[6]. Therefore, utilizing high-purity (5-Ethyl-2-methoxyphenyl)methanol as a reference standard to track unreacted starting material and predict downstream des-chloro impurities is an absolute regulatory necessity.

Comparative Analysis of Reference Standards

To establish a robust quality control (QC) framework, analytical chemists must select the appropriate reference standards for system suitability and impurity tracking. Table 1 compares (5-Ethyl-2-methoxyphenyl)methanol with its structural alternatives to justify its selection in D3R antagonist profiling.

Table 1: Quantitative Comparison of Reference Standards for D3R Antagonist Synthesis

Reference StandardCAS NumberMolecular WeightD3R Pharmacophore RelevanceRelative Retention Time (C18)*Primary Analytical Utility
(5-Ethyl-2-methoxyphenyl)methanol 1368710-89-7166.22 g/mol High (Ethyl group critical for D3R selectivity)0.85 (Baseline)Tracking unreacted starting material & predicting des-chloro API impurities.
(3-Chloro-5-ethyl-2-methoxyphenyl)methanol N/A200.66 g/mol Essential (Complete binding motif)1.15 (Delayed due to lipophilic Cl)Quantifying the active intermediate yield prior to piperazine coupling.
(2-Methoxyphenyl)methanol 22788-49-4138.16 g/mol Low (Lacks D3R-directing ethyl and chloro groups)0.50 (Early elution)Generic system suitability and baseline chromatographic resolution testing.

*Relative Retention Time (RRT) is based on the experimental LC-MS/MS protocol described below.

Self-Validating Experimental Protocol: LC-MS/MS Impurity Profiling

To ensure the integrity of the VK4-116 API[1], the following LC-MS/MS method is designed to resolve (5-Ethyl-2-methoxyphenyl)methanol from its chlorinated derivatives.

Expertise & Experience: Causality Behind the Method

We utilize a biphasic gradient of Acetonitrile and Water modified with 0.1% Formic Acid on a sub-2 µm C18 column. Acetonitrile is selected over methanol because its lower viscosity reduces system backpressure and provides a steeper elution profile, which is critical for resolving the slightly more polar des-chloro precursor from the highly lipophilic chlorinated intermediate. Formic acid (


)  is added to suppress the ionization of the phenolic/methoxy oxygens, ensuring predictable hydrophobic interactions with the C18 stationary phase, while simultaneously acting as a proton donor for positive Electrospray Ionization (ESI+) of the downstream basic piperazine impurities.
Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 10.0 mg of the synthesized API batch and dissolve in 10.0 mL of 50:50 Methanol/Water to yield a 1 mg/mL stock. Dilute to 10 µg/mL using Mobile Phase A.

  • Standard Preparation: Prepare a 1.0 µg/mL reference solution of (5-Ethyl-2-methoxyphenyl)methanol[3] in Mobile Phase A.

  • Chromatographic Conditions:

    • Column: C18, 50 mm × 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 4.5 minutes. Hold at 95% B for 1.0 minute.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2.0 µL.

  • Mass Spectrometry (ESI+ MRM):

    • Monitor the transition for (5-Ethyl-2-methoxyphenyl)methanol:

      
       149.1 
      
      
      
      (The loss of the benzylic hydroxyl group is the dominant fragmentation pathway in ESI+).
    • Monitor the chlorinated intermediate:

      
       183.1 
      
      
      
      .
  • Self-Validating System Suitability:

    • Resolution Validation: The chromatographic resolution (

      
      ) between the unchlorinated reference standard and the chlorinated intermediate must be 
      
      
      
      . If
      
      
      , the gradient slope must be flattened (e.g., extend to 6.0 minutes) to prevent peak co-elution.
    • Carryover Control: A blank injection (Mobile Phase A) immediately following the highest calibration standard must exhibit a signal-to-noise ratio (S/N)

      
       at the specific retention times, validating the absence of column carryover and ensuring quantitative trustworthiness.
      

Workflow Visualization

The following diagram maps the synthetic integration of (5-Ethyl-2-methoxyphenyl)methanol and illustrates how unreacted material propagates as a critical impurity requiring analytical tracking.

G A (5-Ethyl-2-methoxyphenyl)methanol CAS: 1368710-89-7 B Targeted Chlorination (Intermediate Synthesis) A->B Step 1 F Des-chloro Impurity (Unreacted Precursor) A->F Incomplete Reaction C 3-Chloro-5-ethyl-2-methoxy Active Intermediate B->C High Yield D Piperazine Coupling & Indole-2-carboxamide Addition C->D Step 2 E VK4-116 (Target API) Highly Selective D3R Antagonist D->E Final API G HPLC / LC-MS Impurity Profiling & QC E->G API Quality Control F->D Parallel Coupling Risk F->G Detected via Ref Standard

Figure 1: Synthetic workflow and impurity tracking for VK4-116, highlighting the reference standard.

References

  • Kumar, V. et al. "Highly selective dopamine D3 receptor (D3R) antagonists and partial agonists based on eticlopride and the D3R crystal structure: new leads for opioid dependence treatment". National Institutes of Health (NIH) / PMC. Available at:[Link][5]

  • National Institutes of Health (NIH). "Improved Synthesis of Dopamine D3 Receptor Selective Antagonists / Partial Agonists". NIH Technology Transfer. Available at: [Link][4]

  • DC Chemicals. "VK4-116 - Potent, highly selective dopamine D3 receptor (D3R) antagonist". DC Chemicals. Available at:[Link][2]

  • PLOS ONE. "In vitro safety evaluation of dopamine D3R antagonist, R-VK4-116, as a potential medication for the treatment of opioid use disorder". PLOS ONE. Available at:[Link][1]

  • Frontiers in Psychiatry. "Newly Developed Dopamine D3 Receptor Antagonists, R-VK4-40 and R-VK4-116, Do Not Potentiate Cardiovascular Effects of Cocaine or Oxycodone in Rats". Frontiers. Available at: [Link][6]

Sources

Comparative

A Comprehensive Guide to the Certificate of Analysis (CoA) for Small Molecule Inhibitors: A Comparative Analysis Featuring Gefitinib (CAS 184475-35-2)

To Researchers, Scientists, and Drug Development Professionals, The successful execution of preclinical and clinical research hinges on the quality and purity of the chemical entities employed. A Certificate of Analysis...

Author: BenchChem Technical Support Team. Date: March 2026

To Researchers, Scientists, and Drug Development Professionals,

The successful execution of preclinical and clinical research hinges on the quality and purity of the chemical entities employed. A Certificate of Analysis (CoA) is the primary document that attests to a compound's identity and quality. However, not all CoAs are created equal. This guide provides an in-depth comparison of what constitutes a comprehensive and reliable CoA for a research-grade small molecule inhibitor, using the well-characterized EGFR inhibitor Gefitinib (CAS 184475-35-2) as a practical example. The principles and methodologies discussed herein are broadly applicable to other small molecule inhibitors used in research and drug development.

Initial searches for information on CAS 1368710-89-7 did not yield public data regarding its chemical structure, application, or established analytical protocols. To provide a valuable and actionable guide in line with the user's request for an in-depth technical comparison, we have selected Gefitinib, a widely studied and well-documented small molecule, as a representative compound.

Deconstructing the Certificate of Analysis: Beyond the Basics

A CoA is more than a simple declaration of purity; it is a detailed report card of a specific batch of a chemical compound.[1][2][3] While basic CoAs might only list the compound name and a purity value, a truly trustworthy CoA provides a comprehensive analytical package that validates the material's identity, purity, and freedom from significant impurities.

Here, we compare a minimalist CoA with a comprehensive CoA for Gefitinib, highlighting the critical differences.

Table 1: Comparison of a Minimalist vs. a Comprehensive Certificate of Analysis for Gefitinib

ParameterMinimalist CoA ExampleComprehensive CoA (Recommended)Rationale for Comprehensive Data
Identity Gefitinib¹H NMR, ¹³C NMR, LC-MSConfirms the chemical structure is correct. NMR provides detailed structural information, while mass spectrometry confirms the molecular weight.
Purity ≥98% (HPLC)99.8% (HPLC, Area %), >99% (qNMR)Orthogonal purity methods (e.g., HPLC and qNMR) provide a more accurate and reliable purity value.[4][5]
Appearance White to off-white solidConforms to referenceA simple but important check for gross contamination or degradation.
Solubility Not specifiedSoluble in DMSO (>10 mg/mL)Practical information for researchers to prepare stock solutions.
Residual Solvents Not specified<0.1% (GC-HS)Residual solvents from synthesis can have toxic effects or interfere with experiments.[1]
Water Content Not specified0.2% (Karl Fischer)Water content can affect the accurate weighing of the compound for assays.
Inorganic Impurities Not specified<0.1% (Residue on Ignition)Checks for non-volatile inorganic impurities.
Elemental Analysis Not specifiedC, H, N analysis within ±0.4% of theoretical valuesProvides further confirmation of the empirical formula and purity.

The Science Behind the Specifications: Key Analytical Techniques

Understanding the analytical techniques used to generate the data on a CoA is crucial for interpreting the results and appreciating their significance.

Identity Confirmation: Is It Really Gefitinib?
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is one of the most powerful techniques for structural elucidation of organic molecules.[6] It provides a unique fingerprint of the molecule, confirming the connectivity of atoms.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique separates the compound from any impurities and then measures its mass-to-charge ratio, confirming the molecular weight.

Purity Determination: A Tale of Two Methods

Relying on a single method for purity can be misleading. A robust CoA will employ orthogonal techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC separates components of a mixture based on their affinity for a stationary phase.[7] The area under the peak corresponding to the main compound relative to the total area of all peaks gives a measure of purity.

  • Quantitative NMR (qNMR): qNMR is a primary analytical method that can determine the absolute purity of a sample without the need for a reference standard of the compound itself.[4][5][6] It does so by comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration.[5][6]

Experimental Protocols for CoA Verification

To empower researchers to independently verify the quality of their compounds, we provide the following detailed protocols for the analysis of Gefitinib.

HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve 1 mg Gefitinib in 1 mL DMSO dilute Dilute to 0.1 mg/mL with Mobile Phase prep->dilute injection Inject 10 µL dilute->injection instrument HPLC System with UV-Vis Detector column C18 Column (e.g., 4.6 x 150 mm, 5 µm) instrument->column mobile_phase Mobile Phase: Acetonitrile/Water Gradient column->mobile_phase mobile_phase->injection detection Detect at 254 nm injection->detection integrate Integrate Peak Areas detection->integrate calculate Calculate Purity: (Area_Gefitinib / Total_Area) x 100 integrate->calculate qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Calculation weigh_analyte Accurately weigh ~10 mg Gefitinib dissolve Dissolve both in ~0.7 mL DMSO-d6 weigh_analyte->dissolve weigh_standard Accurately weigh ~5 mg Internal Standard (e.g., Maleic Anhydride) weigh_standard->dissolve parameters Acquire ¹H NMR spectrum with quantitative parameters (long relaxation delay, 90° pulse) dissolve->parameters instrument NMR Spectrometer (≥400 MHz) instrument->parameters process Process spectrum: Phase and baseline correction parameters->process integrate Integrate analyte and standard peaks process->integrate calculate Calculate Purity using the standard qNMR equation integrate->calculate

Caption: Workflow for qNMR purity analysis of Gefitinib.

Detailed qNMR Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of Gefitinib into a vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Use an NMR spectrometer with a field strength of at least 400 MHz.

    • Acquire a ¹H NMR spectrum using quantitative parameters, including a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest and a calibrated 90° pulse angle.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from Gefitinib and a signal from the internal standard.

  • Calculation:

    • Calculate the purity using the following equation:[5][6] Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity.

Comparative Data: High-Purity vs. Substandard Gefitinib

The following table illustrates the potential differences in analytical results between a high-quality batch of Gefitinib and a substandard alternative.

Table 2: Comparative Analytical Data for Gefitinib Batches

AnalysisHigh-Purity Gefitinib (Supplier A)Substandard Gefitinib (Supplier B)Impact on Research
¹H NMR Spectrum consistent with structureAdditional peaks observed, indicating impuritiesUnidentified impurities could have off-target effects, confounding experimental results.
HPLC Purity 99.8%95.2% (with a major impurity at 3.5%)Lower purity leads to inaccurate concentration determination and potentially reduced efficacy or unexpected toxicity.
LC-MS [M+H]⁺ = 447.2[M+H]⁺ = 447.2, and an impurity at [M+H]⁺ = 461.2The presence of related substances suggests incomplete reaction or degradation, questioning the reliability of the material.
Residual Solvents Acetone: 0.05%Dichloromethane: 0.8%High levels of residual solvents can be toxic to cells in culture and may interfere with biological assays.

Hypothetical Signaling Pathway Application

Gefitinib is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The purity of the inhibitor is paramount to ensure that the observed biological effects are due to the specific inhibition of this pathway.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras P Gefitinib Gefitinib (High Purity) Gefitinib->EGFR Inhibits Impurity Unknown Impurity Proliferation Cell Proliferation Impurity->Proliferation Off-target effect? Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: The EGFR signaling pathway and the specific inhibitory action of high-purity Gefitinib.

A high-purity batch of Gefitinib will specifically block the EGFR signaling cascade, leading to a measurable decrease in cell proliferation. In contrast, a substandard batch containing impurities could lead to ambiguous results. The impurities might have their own biological activity, potentially inhibiting other kinases or cellular processes, making it impossible to attribute the observed effects solely to EGFR inhibition.

Conclusion: The Imperative of a Comprehensive CoA

For researchers in drug development, the integrity of your data is only as good as the quality of your reagents. A comprehensive Certificate of Analysis, backed by orthogonal analytical methods, is not a luxury but a necessity. It provides the confidence that your experimental outcomes are valid and reproducible. When sourcing critical reagents like small molecule inhibitors, always demand a CoA that provides detailed evidence of identity and purity through techniques like NMR, LC-MS, HPLC, and qNMR. Scrutinizing the CoA is the first and most critical step in ensuring the success and integrity of your research.

References

  • Advent Chembio. (n.d.). What is Certificate of Analysis (CoA) in Chemistry? Retrieved February 27, 2026, from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220–9231. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved February 27, 2026, from [Link]

  • International Council for Harmonisation. (n.d.). Q3A(R2) Impurities in New Drug Substances. Retrieved February 27, 2026, from [Link]

  • National Center for Biotechnology Information. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved February 27, 2026, from [Link]

  • Datacor. (2024, February 26). 2024 Certificate of Analysis - Definition, Example Template & Requirements. Retrieved February 27, 2026, from [Link]

  • Inbound Logistics. (2025, October 12). Certificate of Analysis (COA): Quality, Compliance & Trust. Retrieved February 27, 2026, from [Link]

  • Reading Scientific Services Ltd. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved February 27, 2026, from [Link]

  • Inbound Logistics. (2025, October 12). Certificate of Analysis (COA): Quality, Compliance & Trust. Retrieved February 27, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Ethyl-2-methoxyphenyl)methanol
Reactant of Route 2
(5-Ethyl-2-methoxyphenyl)methanol
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